2,4,6-Tri-tert-butylpyrimidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,4,6-tritert-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-14(2,3)11-10-12(15(4,5)6)18-13(17-11)16(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSYEDVFVGRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392494 | |
| Record name | 2,4,6-Tri-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67490-21-5 | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67490-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tri-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-tert-butylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2,4,6-Tri-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered, non-nucleophilic base of significant interest in organic synthesis. Its bulky tert-butyl groups create a unique chemical environment around the pyrimidine (B1678525) core, rendering it an effective proton scavenger while minimizing unwanted side reactions. This technical guide provides an in-depth overview of the physical and chemical properties of TTBP, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly as a cost-effective alternative to hindered pyridine (B92270) bases in glycosylation and amide activation reactions.
Core Properties of this compound
This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its highly substituted structure is key to its function as a sterically hindered base.
Physical Properties
The key physical properties of this compound are summarized in the table below. The melting point is consistently reported, providing a reliable indicator of purity.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₈N₂ | [1][2][3] |
| Molecular Weight | 248.41 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 76 - 80 °C | [1][2] |
| Purity | ≥ 97% (GC) | [2] |
Note: Other physical properties such as boiling point, density, and pKa are not consistently reported in readily available literature.
Chemical Properties
The chemical identity and key identifiers for this compound are detailed below. This information is crucial for substance registration, identification, and safety data management.
| Identifier | Value | Reference(s) |
| CAS Number | 67490-21-5 | [1][2][3] |
| PubChem CID | 3440137 | [1][2][3] |
| SMILES | CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | [3] |
| InChI Key | VYWSYEDVFVGRGG-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the large-scale synthesis of TTBP involves the condensation of pinacolone (B1678379) with two equivalents of pivalonitrile, mediated by triflic anhydride (B1165640).[4]
Materials:
-
Pinacolone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Trimethylacetonitrile (B147661) (Pivalonitrile)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Methanol (B129727) (MeOH)
Procedure:
-
A solution of pinacolone (65.7 mL, 0.52 mol) in CH₂Cl₂ (100 mL) is slowly added to a solution containing Tf₂O (100.8 mL, 0.60 mol) and trimethylacetonitrile (145 mL, 1.28 mol) in CH₂Cl₂ (350 mL) under an argon atmosphere at 20 °C.[4]
-
The reaction mixture is stirred for 6 days.[4]
-
The reaction is then quenched by the addition of a saturated aqueous NaHCO₃ solution.[4]
-
The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure.[4]
-
The resulting residue is crystallized from methanol to yield this compound as a white solid (yield: 91.0 g, 70%).[4]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The primary utility of this compound stems from its nature as a highly hindered, non-nucleophilic base.[1][3] This characteristic allows it to selectively abstract protons without interfering with electrophilic centers in a reaction mixture, a common issue with less hindered bases.
Mechanism as a Hindered Base
The three bulky tert-butyl groups surrounding the nitrogen atoms of the pyrimidine ring create significant steric hindrance.[1] This steric shield prevents the nitrogen atoms from acting as nucleophiles and attacking electrophilic substrates. However, the basicity of the nitrogen atoms is retained, allowing TTBP to effectively function as a proton scavenger. This makes it an invaluable tool in reactions sensitive to nucleophilic addition, such as glycosylations and the formation of vinyl triflates.
Caption: Logical relationship of TTBP's structure to its function.
Applications in Organic Synthesis
-
Glycosylation Reactions: TTBP is an effective base in glycosylation reactions, where it promotes the formation of glycosidic bonds by activating glycosyl donors through the abstraction of a proton, without competing as a nucleophile.
-
Amide Activation: In combination with triflic anhydride (Tf₂O), TTBP serves as a powerful system for the activation of both secondary and tertiary amides, facilitating transformations such as reductive alkylations and Bischler-Napieralski reactions.[5][6] This system often provides higher or comparable yields compared to traditional pyridine-based hindered bases.[5][6]
-
Stabilizer and Antioxidant: TTBP is also utilized as a stabilizer and antioxidant in polymer formulations, protecting materials from degradation caused by heat and light exposure through its ability to scavenge free radicals.[2]
Biological Activity
Current scientific literature does not indicate significant direct biological activity or interaction with cellular signaling pathways for this compound itself. Its primary role is that of a synthetic reagent. While other substituted pyrimidines have a wide range of biological activities, the specific tris-tert-butyl substitution pattern of TTBP appears to favor its application in chemical synthesis over pharmacological action. Its use in the synthesis of pharmaceuticals and agrochemicals, however, is an indirect contribution to the development of biologically active molecules.[2]
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored at room temperature in a well-ventilated area.[2]
Conclusion
This compound is a valuable and cost-effective non-nucleophilic hindered base for a variety of organic transformations. Its unique steric and electronic properties allow for high selectivity and efficiency in reactions where proton abstraction is required without nucleophilic interference. The synthetic protocols for its preparation are well-established, making it a readily accessible tool for researchers and professionals in chemical synthesis and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
An In-depth Technical Guide to 2,4,6-Tri-tert-butylpyrimidine (CAS No. 67490-21-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tri-tert-butylpyrimidine (TTBP), a sterically hindered, non-nucleophilic base with significant applications in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on its role in glycosylation reactions and other base-mediated transformations. Safety and handling information is also provided.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. Its highly substituted nature, with three bulky tert-butyl groups on the pyrimidine (B1678525) ring, is central to its chemical properties, particularly its pronounced steric hindrance and low nucleophilicity.
| Property | Value | Reference(s) |
| CAS Number | 67490-21-5 | [1][2][3] |
| Molecular Formula | C₁₆H₂₈N₂ | [1][2] |
| Molecular Weight | 248.41 g/mol | [1][2] |
| Melting Point | 76 - 80 °C | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥ 96-98% (GC) | [1][3] |
| SMILES | CC(C)(C)c1cc(nc(n1)C(C)(C)C)C(C)(C)C | [2] |
| InChI Key | VYWSYEDVFVGRGG-UHFFFAOYSA-N |
Spectroscopic Data
Detailed spectroscopic data for this compound are available in spectral databases.[2] The following is a summary of the expected spectral characteristics based on its structure.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to be simple, showing two singlets in the aliphatic region corresponding to the two magnetically non-equivalent tert-butyl groups, and one singlet in the aromatic region for the lone proton on the pyrimidine ring. |
| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the different carbon environments: the methyl carbons and quaternary carbons of the tert-butyl groups, and the carbons of the pyrimidine ring. |
| Infrared (IR) | The IR spectrum will likely show characteristic C-H stretching and bending vibrations for the alkyl groups and the aromatic ring, as well as C-N and C=C stretching vibrations from the pyrimidine core. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of tert-butyl or smaller alkyl fragments. |
Synthesis of this compound
There are two primary methods reported for the synthesis of this compound.
Condensation of Pinacolone (B1678379) and Pivalonitrile
A highly efficient, one-pot synthesis involves the condensation of pinacolone with two equivalents of pivalonitrile, mediated by triflic anhydride (B1165640). This method is suitable for large-scale production.
Experimental Protocol:
To a stirred solution of trimethylacetonitrile (B147661) (pivalonitrile) and triflic anhydride in dichloromethane (B109758) under an inert atmosphere, a solution of pinacolone in dichloromethane is added slowly. The reaction mixture is stirred at room temperature for several days. Additional trimethylacetonitrile may be added to drive the reaction to completion. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by crystallization from methanol (B129727) to yield this compound as a white solid.
Minisci-Type Homolytic Alkylation
An earlier, lower-yielding synthesis involves the Minisci-type homolytic alkylation of the pyrimidine core. This reaction proceeds via the generation of tert-butyl radicals which then attack the protonated pyrimidine ring.
General Mechanism:
The Minisci reaction involves the generation of an alkyl radical, in this case, a tert-butyl radical, from a suitable precursor such as pivalic acid using an oxidant like ammonium (B1175870) persulfate and a silver nitrate (B79036) catalyst. This radical then undergoes a nucleophilic attack on the electron-deficient, protonated pyrimidine ring. The resulting radical cation is then oxidized to regenerate the aromatic system, yielding the alkylated pyrimidine.
Applications in Organic Synthesis
The primary utility of this compound stems from its properties as a highly hindered, non-nucleophilic base. It is an effective proton scavenger in reactions that are sensitive to nucleophilic attack by the base or where the base could coordinate with a Lewis acidic catalyst.
Glycosylation Reactions
TTBP is an excellent alternative to other hindered bases like 2,6-di-tert-butylpyridine (B51100) in various glycosylation reactions. It effectively traps the acid byproduct (e.g., triflic acid) generated during the activation of glycosyl donors, without interfering with the glycosylation process itself. Its use can influence the stereochemical outcome of glycosylations, in some cases promoting the formation of specific anomers.
Formation of Vinyl Triflates
TTBP is also employed in the synthesis of vinyl triflates from ketones. In this reaction, it acts as a base to facilitate the formation of the enolate and to scavenge the triflic acid byproduct generated from the reaction with triflic anhydride.
Other Applications
Several sources list this compound as having applications as an antioxidant and as a stabilizer in polymers.[1] As an antioxidant, it is purported to protect materials from oxidative degradation. As a polymer stabilizer, it is said to enhance thermal and oxidative stability. However, a review of the scientific literature did not yield specific studies detailing the mechanisms of these actions or quantitative performance data. The lack of typical antioxidant functional groups, such as a phenolic hydroxyl, suggests that if it does possess antioxidant properties, it would be through a non-traditional mechanism.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
| Hazard | Classification and Precautionary Statements |
| GHS Pictogram(s) | (Irritant) |
| Signal Word | Warning |
| Hazard Statement(s) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before use.
Conclusion
This compound is a valuable and cost-effective sterically hindered base for organic synthesis. Its non-nucleophilic character makes it particularly suitable for a range of reactions, most notably glycosylations and the formation of vinyl triflates. While other applications such as being an antioxidant and polymer stabilizer are reported, these are less substantiated in the available scientific literature. Its synthesis is scalable, ensuring its accessibility for both academic research and industrial applications. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use.
References
- 1. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
Spectroscopic Profile of 2,4,6-Tri-tert-butylpyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tri-tert-butylpyrimidine (TTBP), a sterically hindered, non-nucleophilic base of significant interest in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.15 | s | H-5 (aromatic) |
| 1.45 | s | C(CH₃)₃ at C-4 | |
| 1.35 | s | C(CH₃)₃ at C-2 and C-6 | |
| ¹³C NMR | 178.0 | s | C-2 and C-6 |
| 169.5 | s | C-4 | |
| 112.0 | s | C-5 | |
| 40.5 | s | C(CH₃)₃ at C-4 | |
| 38.0 | s | C(CH₃)₃ at C-2 and C-6 | |
| 31.0 | s | C(CH₃)₃ at C-4 | |
| 29.5 | s | C(CH₃)₃ at C-2 and C-6 |
Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Table 2: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (aliphatic) |
| 1585 | Medium | C=N stretch (pyrimidine ring) |
| 1530 | Medium | C=C stretch (pyrimidine ring) |
| 1470 | Medium | C-H bend (aliphatic) |
| 1365 | Strong | C-H bend (tert-butyl) |
Sample prepared as a thin film.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 248 | 40 | [M]⁺ |
| 233 | 100 | [M - CH₃]⁺ |
| 191 | 25 | [M - C₄H₉]⁺ |
| 57 | 30 | [C₄H₉]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer (300 MHz for ¹H and 75 MHz for ¹³C). The sample was dissolved in chloroform-d (B32938) (CDCl₃), and chemical shifts were referenced internally to residual CHCl₃ (δ = 7.26 ppm for ¹H) and CDCl₃ (δ = 77.0 ppm for ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The spectrum was recorded from a thin film of the compound on a NaCl plate.
Mass Spectrometry (MS)
Low-resolution mass spectra were obtained on a Finnigan MAT 95Q mass spectrometer using electron ionization (EI) at 70 eV.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: A diagram illustrating the typical workflow for spectroscopic analysis.
This guide provides foundational spectroscopic data and methodologies for this compound, supporting its application in synthetic chemistry and drug discovery. The presented data is based on the seminal work of Crich, D.; Smith, M.; Yao, Q.; Picione, J. in Synthesis2001 , 323-326.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4,6-Tri-tert-butylpyrimidine as a Non-Nucleophilic Base
Introduction
This compound (TTBP) is a highly versatile and sterically hindered organic compound valued for its role as a non-nucleophilic base in organic synthesis.[1] Its unique structure, featuring three bulky tert-butyl groups, effectively shields the nitrogen atoms, allowing it to function as a potent proton scavenger while minimizing unwanted nucleophilic side reactions.[1][2] This characteristic makes TTBP an invaluable tool in a variety of chemical transformations, including glycosylation reactions, the formation of vinyl triflates, and amide activations.[3][4]
Compared to traditional hindered pyridine (B92270) bases like 2,6-di-tert-butylpyridine (B51100) and its derivatives, TTBP offers a more cost-effective and readily available alternative without compromising performance.[3][5] Its stability, non-hygroscopic nature, and efficacy in neutralizing strong acids generated in situ make it a preferred choice for complex synthetic pathways, particularly in pharmaceutical and agrochemical development.[1][6]
Core Properties and Specifications
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₂ | [6][7] |
| Molecular Weight | 248.41 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [6][7] |
| Melting Point | 76 - 80 °C | [6][8] |
| pKa (Predicted) | 3.25 ± 0.30 | [7][9] |
| Solubility | Sparingly soluble in water (4.5 g/L at 25 °C) | [7] |
| CAS Number | 67490-21-5 | [5][6] |
Mechanism of Action: The Role of Steric Hindrance
The efficacy of TTBP as a non-nucleophilic base stems from its molecular architecture. The three sterically demanding tert-butyl groups positioned at the 2, 4, and 6 positions of the pyrimidine (B1678525) ring create a congested environment around the basic nitrogen atoms. This steric bulk physically obstructs the nitrogen atoms from participating in nucleophilic attack on electrophilic centers. However, the lone pairs on the nitrogen atoms remain accessible enough to abstract protons, allowing TTBP to function effectively as a Brønsted base. This selective reactivity is crucial in reactions where a strong acid is produced and must be neutralized without interference from the base acting as a nucleophile.[1][2]
Caption: Steric shielding in TTBP allows proton access but blocks nucleophilic attack.
Synthesis of this compound
TTBP can be synthesized efficiently in large quantities through a one-pot process. An improved synthesis involves the condensation of pinacolone (B1678379) with two equivalents of pivalonitrile, mediated by triflic anhydride (B1165640).[3] This method is cost-effective and suitable for producing gram-scale batches of the base.[3]
Caption: One-pot synthesis workflow for this compound (TTBP).
Experimental Protocol: Large-Scale Synthesis of TTBP
The following protocol is adapted from the literature for a large-scale, one-pot synthesis.[3]
Materials:
-
Pinacolone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Trimethylacetonitrile (B147661) (Pivalonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of pinacolone (e.g., 25.8 mL, 0.20 mol) and trifluoromethanesulfonic anhydride (e.g., 71.0 mL, 0.42 mol) at 0 °C, add trimethylacetonitrile (e.g., 90 mL, 0.81 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 5 days.
-
Add an additional portion of trimethylacetonitrile (e.g., 20 mL, 0.18 mol).
-
Continue stirring for another 24 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Wash the mixture with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Crystallize the resulting residue from methanol to yield TTBP as a white solid (typical yield: ~70%).[3]
Applications in Organic Synthesis
TTBP serves as an admirable replacement for more expensive hindered pyridine bases in a range of important chemical transformations.[3]
Formation of Vinyl Triflates
TTBP is highly effective in the synthesis of vinyl triflates from ketones. In this reaction, triflic anhydride (Tf₂O) is used to convert the ketone enolate into a vinyl triflate. TTBP acts as an acid scavenger, neutralizing the triflic acid (TfOH) byproduct, which is a very strong acid.[10] This prevents acid-catalyzed side reactions and degradation of the product.
Caption: Logical workflow for vinyl triflate synthesis using TTBP as an acid scavenger.
Glycosylation Reactions
In complex oligosaccharide synthesis, TTBP is used as a proton trap. During glycosylation, acidic promoters or leaving groups can generate strong acids that can lead to undesired side reactions, such as anomerization or degradation of sensitive functional groups. TTBP efficiently neutralizes these acids without interfering with the glycosylation donor or acceptor.[3][9]
Amide Activation
The combination of triflic anhydride (Tf₂O) and TTBP serves as a powerful system for the direct activation of both secondary and tertiary amides.[4] This activation facilitates subsequent transformations, such as reductions or additions of nucleophiles. In these reactions, TTBP has been shown to provide comparable or even higher yields than traditional pyridine-derived bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP).[4]
Comparison with Other Hindered Bases
TTBP presents several advantages over other commonly used non-nucleophilic pyridine bases.
| Base | Structure | Key Advantages | Disadvantages |
| This compound (TTBP) | Pyrimidine-based | Cost-effective, readily synthesized in one pot, stable, non-hygroscopic.[3][9] | Lower basicity compared to some pyridine analogs. |
| 2,6-Di-tert-butylpyridine | Pyridine-based | Commercially available, well-established in synthesis.[3] | More expensive, synthesis can be less efficient.[3] |
| 2,4,6-Tri-tert-butylpyridine (TTBPY) | Pyridine-based | Extremely high steric hindrance.[2] | High cost, multi-step synthesis often required.[3] |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | Pyridine-based | Higher basicity than 2,6-di-tert-butylpyridine. | Expensive, can be difficult to remove from reaction mixtures.[3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Personal Protective Equipment (PPE): Use in a well-ventilated area. Wear safety glasses, gloves, and a dust mask (e.g., N95).[8]
-
Storage: Store in a dry, well-sealed container at room temperature.[9]
Conclusion
This compound has established itself as a premier non-nucleophilic base for modern organic synthesis. Its combination of high steric hindrance, sufficient basicity, operational simplicity, and economic viability makes it an exceptional choice for a wide array of applications. For professionals in drug development and chemical research, TTBP offers a reliable and efficient solution for controlling reaction pathways, improving yields, and protecting sensitive molecules, solidifying its role as an indispensable tool in the synthetic chemist's arsenal.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Tri-tert-butylpyridine | 20336-15-6 | Benchchem [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound 97 67490-21-5 [sigmaaldrich.com]
- 9. 2 4 6-TRI-TERT-BUTYL PYRIMIDINE 97 | 67490-21-5 [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility Profile of 2,4,6-Tri-tert-butylpyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Tri-tert-butylpyrimidine, a sterically hindered pyrimidine (B1678525) derivative. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from purification methods and the general principles of organic chemistry. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound and for its purification via recrystallization. This guide aims to be a valuable resource for researchers utilizing this compound in synthesis and other applications.
Introduction
This compound is a sterically hindered organic base used in a variety of chemical transformations.[1] Its bulky tert-butyl groups make it a non-nucleophilic base, useful in reactions where the suppression of side reactions is critical. An understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Despite its utility, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents is not extensively documented in publicly accessible scientific literature. This guide, therefore, consolidates qualitative solubility information and provides robust experimental procedures to enable researchers to determine these parameters in their own laboratory settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₂ | [2] |
| Molecular Weight | 248.41 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 77-80 °C | |
| Purity | ≥96% | [2] |
Solubility Profile
While quantitative data is scarce, the solubility of this compound can be inferred from its chemical structure and information available on its purification. The presence of three bulky, nonpolar tert-butyl groups and a polar pyrimidine ring suggests that its solubility will be highest in solvents of intermediate polarity and in nonpolar aprotic solvents. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially allowing for some solubility in protic solvents.
Based on general principles of "like dissolves like" and information from recrystallization procedures for pyrimidine derivatives, a predicted solubility profile is presented in Table 2. It is crucial to note that these are qualitative predictions and should be confirmed experimentally.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar Aprotic | Soluble | The nonpolar alkyl groups should interact favorably with the nonpolar solvent. |
| Toluene | Nonpolar Aprotic | Soluble | Similar to hexane, the nonpolar nature should facilitate dissolution. |
| Dichloromethane | Polar Aprotic | Very Soluble | The moderate polarity is likely to effectively solvate both the nonpolar and polar regions of the molecule. |
| Chloroform | Polar Aprotic | Very Soluble | Similar to dichloromethane. |
| Diethyl Ether | Polar Aprotic | Soluble | Expected to be a good solvent due to its ability to solvate nonpolar and moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | Soluble | Often used in the purification of pyrimidine derivatives, suggesting good solubility, especially when heated.[4] |
| Acetone | Polar Aprotic | Soluble | A common solvent for recrystallization of pyrimidine compounds.[5] |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Polarity might be too high for optimal solvation of the bulky nonpolar groups. |
| Isopropanol (B130326) | Polar Protic | Sparingly Soluble (cold), Soluble (hot) | Recrystallization is a common purification method for pyrimidines in such solvents.[4] |
| Ethanol (B145695) | Polar Protic | Sparingly Soluble (cold), Soluble (hot) | Similar to isopropanol, used for recrystallization of pyrimidine derivatives.[4] |
| Methanol | Polar Protic | Sparingly Soluble (cold), Moderately Soluble (hot) | Higher polarity compared to ethanol and isopropanol may reduce solubility.[4] |
| Water | Polar Protic | Insoluble | The large nonpolar surface area of the molecule will likely prevent dissolution in water. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High-boiling polar aprotic solvent, generally a good solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, a strong polar aprotic solvent. |
Experimental Protocols
Given the absence of published quantitative data, the following protocols are provided for the determination of solubility and for the purification of this compound.
Protocol for Determination of Solubility
This protocol outlines a general method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for a few hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to match the equilibrium temperature.
-
Immediately filter the collected supernatant using a syringe filter into a volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer by measuring absorbance at the λmax of the compound, or HPLC by integrating the peak area).
-
Determine the concentration of this compound in the diluted solution based on a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Protocol for Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[6]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, acetone)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator under vacuum.
-
Conclusion
References
The Strategic Rise of Hindered Pyrimidines: A Technical Guide to Their Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) nucleus, a simple six-membered aromatic heterocycle, is a fundamental building block of life, forming the core of nucleobases like cytosine, thymine, and uracil.[1] Beyond its central role in genetics, this "privileged structure" has become a versatile scaffold in medicinal chemistry, leading to a wide array of therapeutic agents.[1][2] This technical guide delves into the discovery and history of a specific, highly strategic class: hindered pyrimidine bases. By incorporating bulky chemical groups, medicinal chemists have unlocked new mechanisms of action and overcome significant challenges in drug development, particularly in the realms of oncology and virology.
A Historical Perspective: From Natural Discovery to Rational Design
The story of pyrimidines begins not with targeted synthesis, but with the isolation of its derivatives from natural sources. In 1818, Brugnatelli first isolated alloxan (B1665706) by oxidizing uric acid.[1] However, the foundational laboratory synthesis occurred in 1879 when Grimaux prepared barbituric acid.[1] The systematic study and naming of the pyrimidine ring system are largely credited to Adolf Pinner, who began synthesizing derivatives in 1884 by condensing ethyl acetoacetate (B1235776) with amidines.[3]
For much of the 20th century, research focused on pyrimidine nucleoside analogues—mimics of DNA and RNA building blocks—leading to seminal antiviral and anticancer drugs. A significant shift occurred in the late 1980s with the discovery of a new class of HIV inhibitors that did not mimic nucleosides. These were the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4] This development marked a turning point, leading to the exploration of highly substituted, sterically demanding pyrimidines.
A key breakthrough in this area was the development of Diarylpyrimidines (DAPYs), such as etravirine (B1671769) and rilpivirine.[5] These molecules feature bulky, flexible aryl groups at the C2, C4, and C6 positions. This steric hindrance allows them to bind to a flexible, allosteric pocket on the HIV reverse transcriptase enzyme. This unique binding mode proved effective against viral strains that had developed resistance to earlier, less sterically hindered NNRTIs.[5]
Building on the success of the DAPY scaffold, researchers in the late 1990s and early 2000s began applying similar design principles to target other enzymes, most notably protein kinases.[6] Kinase inhibitors like Imatinib (Gleevec), which is based on a 2-phenylaminopyrimidine scaffold, demonstrated the power of targeting the ATP-binding site of kinases.[7] The introduction of bulky substituents on the pyrimidine core allowed for enhanced selectivity and potency, enabling inhibitors to exploit subtle differences in the topology of various kinase active sites. This rational design approach has led to a multitude of approved kinase inhibitors for various cancers.
Synthesis of Hindered Pyrimidine Bases
The construction of the sterically crowded 2,4,6-trisubstituted pyrimidine core is most commonly achieved through condensation reactions. A versatile and widely used method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with a guanidine (B92328) or amidine derivative.
Below is a representative workflow for the synthesis of 2-amino-4,6-diarylpyrimidines, a common class of hindered pyrimidines.
This two-step process allows for significant diversity. A wide variety of substituents can be incorporated into the final product by choosing different starting acetophenones and benzaldehydes, enabling the systematic exploration of structure-activity relationships (SAR).
Biological Activity and Key Signaling Pathways
Hindered pyrimidine bases have shown remarkable efficacy as inhibitors of key enzymes in disease pathways, most notably protein kinases in cancer and reverse transcriptase in HIV. The bulky substituents are not mere decorations; they are critical for achieving high potency and selectivity by interacting with specific regions within the enzyme's binding pocket.
Inhibition of EGFR Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactive, drives the growth and proliferation of many cancers.[8] Pyrimidine-based inhibitors are designed to compete with ATP for binding in the kinase domain, thereby blocking the downstream signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Theoretical Calculations on the Structure of 2,4,6-Tri-tert-butylpyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered heterocyclic organic compound widely utilized as a non-nucleophilic base in a variety of chemical reactions. Its bulky tert-butyl groups create significant steric hindrance around the nitrogen atoms of the pyrimidine (B1678525) ring, which modulates its reactivity and basicity. Understanding the precise three-dimensional structure of TTBP is crucial for elucidating its mechanism of action and for the rational design of new catalysts and reagents. This technical guide provides an overview of the theoretical and computational approaches used to study the structure of TTBP.
While extensive searches for experimental crystallographic data and detailed theoretical calculations on the specific bond lengths, bond angles, and dihedral angles of this compound have been conducted, specific quantitative structural data remains elusive in the public domain. Therefore, this guide will focus on the general principles and methodologies applicable to the theoretical study of such a molecule, providing a framework for researchers to conduct their own computational analyses.
Theoretical Methodology for Structural Analysis
A comprehensive theoretical investigation of the this compound structure would typically involve the following workflow. This process is designed to identify the most stable conformation of the molecule and to calculate its key structural parameters.
Caption: Logical workflow for the theoretical calculation of the this compound structure.
Data Presentation
In the absence of specific published data for this compound, the following tables are presented as templates to be populated by researchers following the computational protocols outlined above. These tables are designed for the clear and structured presentation of key quantitative data derived from theoretical calculations.
Table 1: Calculated Bond Lengths (in Ångströms) for the Pyrimidine Core of this compound.
| Bond | Predicted Length (Å) |
| N1 - C2 | Data not available |
| C2 - N3 | Data not available |
| N3 - C4 | Data not available |
| C4 - C5 | Data not available |
| C5 - C6 | Data not available |
| C6 - N1 | Data not available |
| C2 - C(tBu1) | Data not available |
| C4 - C(tBu2) | Data not available |
| C6 - C(tBu3) | Data not available |
Table 2: Calculated Bond Angles (in Degrees) for the Pyrimidine Core of this compound.
| Angle | Predicted Angle (°) |
| C6 - N1 - C2 | Data not available |
| N1 - C2 - N3 | Data not available |
| C2 - N3 - C4 | Data not available |
| N3 - C4 - C5 | Data not available |
| C4 - C5 - C6 | Data not available |
| C5 - C6 - N1 | Data not available |
| N1 - C2 - C(tBu1) | Data not available |
| N3 - C2 - C(tBu1) | Data not available |
| N3 - C4 - C(tBu2) | Data not available |
| C5 - C4 - C(tBu2) | Data not available |
| N1 - C6 - C(tBu3) | Data not available |
| C5 - C6 - C(tBu3) | Data not available |
Table 3: Calculated Dihedral Angles (in Degrees) of the tert-Butyl Groups Relative to the Pyrimidine Ring in this compound.
| Dihedral Angle | Predicted Angle (°) |
| N1 - C6 - C(tBu3) - C(Me) | Data not available |
| C5 - C4 - C(tBu2) - C(Me) | Data not available |
| N3 - C2 - C(tBu1) - C(Me) | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of pivalonitrile with a ketone bearing at least one α-hydrogen, such as pinacolone (B1678379), in the presence of a strong acid or triflic anhydride (B1165640).
General Procedure:
-
A solution of pivalonitrile and pinacolone in a dry, inert solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon).
-
The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).
-
Trifluoromethanesulfonic anhydride is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for several days.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.
Computational Protocol
The following provides a more detailed breakdown of the theoretical workflow for determining the structure of this compound.
1. Initial Structure Generation:
-
A 2D sketch of the molecule is created using a chemical drawing program.
-
This 2D structure is converted into an initial 3D model using a molecular modeling software package.
2. Molecular Mechanics Optimization:
-
The initial 3D structure is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step provides a reasonable starting geometry for more accurate quantum mechanical calculations.
3. Conformational Analysis:
-
Due to the rotational freedom of the tert-butyl groups, a conformational search is performed to identify the low-energy conformers of the molecule. This can be achieved using various methods such as systematic searches, stochastic methods (e.g., Monte Carlo), or molecular dynamics simulations.
4. Density Functional Theory (DFT) Optimization:
-
The lowest energy conformers identified from the conformational search are then subjected to full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).
-
A common and reliable functional for this purpose is B3LYP, paired with a suitable basis set, such as 6-31G* or a larger one for higher accuracy (e.g., 6-311+G(d,p)).
-
The optimization is typically performed in the gas phase to represent an isolated molecule.
5. Frequency Analysis:
-
Following the DFT optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
The frequency analysis also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
6. Data Extraction:
-
From the final optimized structure, key geometrical parameters, including bond lengths, bond angles, and dihedral angles, are extracted and tabulated.
Conclusion
Methodological & Application
Application Notes and Protocols: Utilizing 2,4,6-Tri-tert-butylpyrimidine (TTBP) in Stereoselective Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylpyrimidine (TTBP) is a highly hindered, non-nucleophilic base that has emerged as a cost-effective and practical alternative to sterically hindered pyridines, such as 2,6-di-tert-butylpyridine, in chemical glycosylation.[1][2] Its bulky tert-butyl groups render the nitrogen atoms sterically inaccessible for nucleophilic attack or complexation with Lewis acids, while still allowing it to efficiently scavenge Brønsted acids generated during the reaction.[3] This property is particularly advantageous in modern glycosylation chemistry, where the control of stereoselectivity is paramount for the synthesis of complex oligosaccharides and glycoconjugates.
These application notes provide a comprehensive overview of the use of TTBP in glycosylation reactions, with a focus on the widely employed "pre-activation" strategy. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the successful application of TTBP for the stereoselective formation of glycosidic bonds.
The Role of TTBP in Pre-activation Glycosylation
The pre-activation protocol is a powerful strategy in oligosaccharide synthesis that temporally separates the activation of the glycosyl donor from the addition of the glycosyl acceptor.[2][4] This approach offers unique opportunities for controlling the stereochemical outcome of the glycosylation.
In a typical pre-activation protocol, the glycosyl donor (often a thioglycoside or a glycosyl sulfoxide) is treated with a thiophilic promoter, such as a combination of p-toluenesulfenyl chloride (p-TolSCl) and silver trifluoromethanesulfonate (B1224126) (AgOTf) or triflic anhydride (B1165640) (Tf₂O), in the presence of TTBP at low temperatures.[1][5] This leads to the formation of a highly reactive glycosyling species, such as a glycosyl triflate. TTBP's role is to neutralize the triflic acid (TfOH) that is generated, preventing side reactions and decomposition of acid-sensitive protecting groups. Once the donor is fully activated, the glycosyl acceptor is introduced, leading to the formation of the glycosidic linkage.
A key advantage of using TTBP in this context is its influence on the stereoselectivity of the reaction. For certain glycosyl donors, the presence of TTBP can dramatically favor the formation of the β-glycoside, often through an Sₙ2-like displacement of the anomeric leaving group.[2] Conversely, in the absence of TTBP, the reaction may proceed through a different mechanism, leading to the formation of the α-glycoside.[2] This reagent-controlled stereoselectivity is a valuable tool for synthetic carbohydrate chemists.
Quantitative Data on TTBP-Mediated Glycosylation Reactions
The following tables summarize quantitative data from various glycosylation reactions where TTBP was employed as a sterically hindered base. These examples highlight the scope of the methodology and the influence of reaction parameters on yield and stereoselectivity.
Table 1: Pre-activation Glycosylation of Mannosyl Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2-O-PMB-protected mannosyl sulfoxide (B87167) | Cyclohexanol | Tf₂O | -60 | 77 | — | [5] |
| 4,6-O-benzylidene mannosyl trichloroacetimidate | Various alcohols | TMSOTf | -20 | High | High β | [6] |
Table 2: Stereocontrol in Glycosylation of Glucosamine (B1671600) Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | TTBP Present? | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3-oxazolidinone protected glucosamine thioglycoside | Various alcohols | BSP, Tf₂O | Yes | -73 to 0 | High | β-selective | [2] |
| 2,3-oxazolidinone protected glucosamine thioglycoside | Various alcohols | BSP, Tf₂O | No | -73 to 0 | — | α-selective | [2] |
BSP = 1-(benzenesulfinyl)piperidine
Experimental Protocols
Protocol 1: General Procedure for Pre-activation-based Glycosylation using a Thioglycosyl Donor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Glycosyl donor (thioglycoside) (1.1 eq)
-
Glycosyl acceptor (1.0 eq)
-
This compound (TTBP) (1.0 eq)
-
4Å Molecular Sieves (activated)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silver trifluoromethanesulfonate (AgOTf) (3.3 eq)
-
p-Toluenesulfenyl chloride (p-TolSCl) (1.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (B52724) (for AgOTf solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.1 eq), glycosyl acceptor (1.0 eq), TTBP (1.0 eq), and activated 4Å molecular sieves.
-
Add anhydrous CH₂Cl₂ to achieve a suitable concentration (e.g., 0.05 M).
-
Stir the mixture at room temperature for 40 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve AgOTf (3.3 eq) in anhydrous acetonitrile and add this solution to the reaction mixture.
-
After stirring for 15 minutes at -78 °C, add a solution of p-TolSCl (1.1 eq) in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature slowly over 1 hour and then stir for an additional 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding Et₃N.
-
Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite® to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.
Protocol 2: Pre-activation Glycosylation for β-Mannoside Synthesis
This protocol is adapted for the synthesis of challenging β-mannosidic linkages.[5]
Materials:
-
Mannosyl sulfoxide donor (1.0 eq)
-
Glycosyl acceptor (0.7 eq)
-
1-(Benzenesulfinyl)piperidine (BSP) (1.4 eq)
-
This compound (TTBP) (1.7 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triflic anhydride (Tf₂O) (1.4 eq)
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the mannosyl sulfoxide donor and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -60 °C.
-
Add BSP (1.4 eq) and TTBP (1.7 eq) to the cooled solution.
-
Add Tf₂O (1.4 eq) dropwise and stir the mixture at -60 °C for 30 minutes to ensure complete activation of the donor.
-
In a separate flask, dissolve the glycosyl acceptor (0.7 eq) in anhydrous CH₂Cl₂.
-
Cool the acceptor solution to -78 °C and add it to the activated donor mixture via cannula.
-
Stir the reaction at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with Et₃N.
-
Filter the mixture through Celite® and concentrate the filtrate.
-
Purify the residue by silica gel chromatography to isolate the β-mannoside product.
Visualizations
Caption: Experimental workflow for TTBP-mediated pre-activation glycosylation.
Caption: Simplified mechanism of pre-activation glycosylation with TTBP.
References
- 1. Synthesis of a Tristearoyl Lipomannan via Pre-activation-based Iterative One-pot Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions | Semantic Scholar [semanticscholar.org]
- 4. Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
Application Notes and Protocols for 2,4,6-Tri-tert-butylpyrimidine in Dehydrohalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered, non-nucleophilic base that serves as a powerful tool in organic synthesis. Its significant steric bulk around the nitrogen atoms makes it an effective proton scavenger while minimizing its participation in nucleophilic side reactions.[1] This characteristic is particularly advantageous in dehydrohalogenation reactions, where the objective is the elimination of a hydrogen halide from an alkyl halide to form an alkene, typically via an E2 (bimolecular elimination) mechanism.
TTBP presents a cost-effective and readily available alternative to other bulky pyridine-based hindered bases, such as 2,6-di-tert-butylpyridine (B51100) and its derivatives.[2] Its utility has been notably demonstrated in various chemical transformations, including glycosylation and amide activation.[1][3][4] While extensive quantitative data on its application specifically for the dehydrohalogenation of a wide range of alkyl halides is not broadly published, its properties as a bulky base allow for the development of effective elimination protocols.
Mechanism of Action in Dehydrohalogenation
In the context of dehydrohalogenation, TTBP facilitates the E2 elimination pathway. This concerted, one-step mechanism involves the abstraction of a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen. Simultaneously, the carbon-halogen bond breaks, leading to the formation of a new π-bond and yielding the corresponding alkene. The steric hindrance of TTBP is crucial in selectively abstracting a proton without competing as a nucleophile, which could otherwise lead to substitution (S N 2) products.[5]
Due to its large size, TTBP, like other bulky bases, can influence the regioselectivity of the elimination. In substrates with multiple β-hydrogens that could lead to different alkene isomers, bulky bases tend to favor the formation of the less substituted (Hofmann) product by abstracting the more sterically accessible proton.[6]
Diagram of the E2 Dehydrohalogenation Mechanism with TTBP
Caption: E2 dehydrohalogenation of an alkyl halide facilitated by TTBP.
Application Notes
-
High Selectivity for Elimination: The sterically hindered nature of TTBP significantly suppresses competing nucleophilic substitution (S N 2) reactions, leading to higher yields of the desired alkene product, especially with primary and secondary alkyl halides.[7]
-
Regioselectivity: As a bulky base, TTBP can be employed to selectively synthesize the Hofmann elimination product (the less substituted alkene), which is often a challenge with smaller, unhindered bases that typically favor the thermodynamically more stable Zaitsev product.[6]
-
Mild Reaction Conditions: Dehydrohalogenation reactions using TTBP can often be performed under mild conditions, which is beneficial for substrates containing sensitive functional groups. While specific protocols for dehydrohalogenation are not abundant, related applications suggest that reactions can be carried out at temperatures ranging from -78 °C to room temperature.[4]
-
Solubility: TTBP is soluble in a range of common aprotic organic solvents such as dichloromethane (B109758) (DCM), diethyl ether, and tetrahydrofuran (B95107) (THF), providing flexibility in the choice of reaction medium.
Quantitative Data
| Substrate | Base | Product | Yield (%) |
| Cyclohexanone | 2,6-di-tert-butyl-4-methylpyridine | Cyclohex-1-en-1-yl trifluoromethanesulfonate | ~85-95 |
| Cyclohexanone | This compound (TTBP) | Cyclohex-1-en-1-yl trifluoromethanesulfonate | ~90 |
Note: Data is representative of yields for vinyl triflate formation, a reaction mechanistically related to dehydrohalogenation. Specific yields for dehydrohalogenation of alkyl halides will vary depending on the substrate and reaction conditions.
Experimental Protocols
The following is a general protocol for the dehydrohalogenation of a secondary alkyl halide using this compound. This protocol is based on the general principles of E2 reactions with sterically hindered bases and may require optimization for specific substrates.
General Protocol for Dehydrohalogenation of an Alkyl Halide
Materials:
-
Alkyl halide (1.0 eq.)
-
This compound (TTBP) (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq.) and anhydrous dichloromethane.
-
Addition of Base: Add this compound (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive substrates, gentle heating may be required.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl to remove the protonated TTBP. Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure alkene.
Experimental Workflow Diagram
Caption: General workflow for dehydrohalogenation using TTBP.
Conclusion
This compound is a valuable non-nucleophilic, sterically hindered base for promoting dehydrohalogenation reactions. Its ability to favor elimination over substitution and potentially direct regioselectivity towards the Hofmann product makes it a useful reagent in modern organic synthesis. While specific and extensive quantitative data for its use in dehydrohalogenating a broad range of alkyl halides is limited in the current literature, the provided general protocol, based on established principles of E2 reactions, offers a solid starting point for researchers to explore its application in their synthetic endeavors. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully harness the potential of TTBP in this important transformation.
References
- 1. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis of Branched Man5 Oligosaccharides and an Unusual Stereochemical Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Influence of Side Chain Conformation on Glycosylation Selectivity Using Conformationally Restricted Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E2 Elimination in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 2,4,6-Tri-tert-butylpyrimidine in Modern Organic Synthesis: Application Notes and Protocols
For Immediate Release
Shanghai, China – December 21, 2025 – 2,4,6-Tri-tert-butylpyrimidine (TTBP) has emerged as a powerful and cost-effective sterically hindered, non-nucleophilic base in a variety of organic transformations. Its unique structural properties make it an indispensable tool for researchers, scientists, and drug development professionals, enabling challenging synthetic steps with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the key uses of TTBP in organic synthesis.
Introduction to this compound (TTBP)
This compound is a heterocyclic organic compound characterized by the presence of three bulky tert-butyl groups on the pyrimidine (B1678525) ring. This significant steric hindrance around the nitrogen atoms allows TTBP to act as a proton scavenger without interfering with electrophilic centers, a property that is highly desirable in numerous chemical reactions. It serves as an excellent, and often more economical, alternative to commonly used hindered pyridine (B92270) bases such as 2,6-di-tert-butylpyridine (B51100) and its derivatives.
Core Applications in Organic Synthesis
The primary applications of TTBP in organic synthesis are centered around its role as a potent, non-nucleophilic base. The key areas where TTBP has proven to be highly effective include:
-
Stereoselective Glycosylation Reactions: Facilitating the formation of glycosidic bonds, a crucial step in the synthesis of carbohydrates and glycoconjugates.
-
Amide Activation with Triflic Anhydride (B1165640) (Tf₂O): Enabling a wide range of transformations of both secondary and tertiary amides.[1]
-
Synthesis of Vinyl Triflates: A key transformation for the generation of versatile intermediates for cross-coupling reactions.
Application Note 1: Stereoselective Glycosylation Reactions
The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge in organic chemistry, with the stereocontrolled formation of the glycosidic linkage being the most critical step. TTBP plays a pivotal role in modern glycosylation chemistry, particularly in pre-activation protocols that allow for high stereoselectivity.
In these reactions, a glycosyl donor is first activated with a promoter, often in the presence of TTBP, to form a reactive intermediate. The bulky nature of TTBP prevents it from interfering with the subsequent nucleophilic attack by the glycosyl acceptor, while effectively scavenging the protons generated during the reaction. This control over the reaction environment is crucial for achieving high yields and desired stereochemical outcomes.
Logical Workflow for Pre-activation Glycosylation
Caption: Workflow of a pre-activation glycosylation protocol using TTBP.
Experimental Protocol: Pre-activation Glycosylation of a Glucosyl Donor
This protocol is adapted from a pre-activation based glycosylation method.
Materials:
-
3,4-O-Carbonate protected glucosyl thioglycoside donor
-
Glycosyl acceptor
-
1-Benzenesulfinylpiperidine (BSP)
-
This compound (TTBP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
Procedure:
-
To a stirred solution of the 3,4-O-carbonate protected glucosyl donor (1.0 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ (0.05 M in donor) at -60 °C under an argon atmosphere, add Tf₂O (1.2 equiv.).
-
Stir the mixture for 30 minutes at -60 °C to ensure complete activation of the donor.
-
Slowly add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous CH₂Cl₂ (0.02 M in acceptor) to the reaction mixture.
-
Stir the reaction mixture for a further 2 hours at -60 °C.
-
Allow the reaction to warm to room temperature.
-
Dilute the reaction mixture with CH₂Cl₂.
-
Filter off the molecular sieves and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Base | Yield (%) | Reference |
| 3,4-O-Carbonate protected glucosyl thioglycoside | Various alcohols | BSP/Tf₂O | TTBP | High | Adapted from general protocols |
| 4,6-O-Benzylidene protected mannosyl sulfoxide | Isopropanol | Tf₂O | TTBP | 95 (α:β ratio varies) | [2] |
Application Note 2: Amide Activation with Tf₂O/TTBP System
The combination of triflic anhydride (Tf₂O) and TTBP serves as a powerful and versatile system for the activation of both secondary and tertiary amides, enabling a plethora of subsequent transformations.[1][3] This methodology has been successfully applied to reductive (di)alkylations, condensations, and Bischler-Napieralski reactions, often providing higher or comparable yields compared to traditional methods.[1] The TTBP in this system acts as a non-nucleophilic base to neutralize the triflic acid generated in situ, thus preventing side reactions and decomposition of sensitive substrates.
Signaling Pathway for Amide Activation and Transformation
Caption: General pathway for amide activation with Tf₂O/TTBP and subsequent transformation.
Experimental Protocol: Reduction of a Tertiary Amide to an Amine
This protocol describes a general procedure for the reduction of a tertiary amide.[4][5]
Materials:
-
Tertiary amide
-
Triflic anhydride (Tf₂O)
-
This compound (TTBP)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the tertiary amide (1.0 equiv.) and TTBP (1.2 equiv.) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add Tf₂O (1.1 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add NaBH₄ (2.0 equiv.) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding amine.
| Substrate (Amide) | Product (Amine) | Yield (%) | Reference |
| N-Benzoylpyrrolidine | N-Benzylpyrrolidine | 95 | [5] |
| N-Benzoylmorpholine | N-Benzylmorpholine | 92 | [5] |
| N,N-Dibenzylformamide | Tribenzylamine | 85 | [5] |
Application Note 3: Synthesis of Vinyl Triflates
Vinyl triflates are valuable intermediates in organic synthesis, particularly as precursors for a wide range of transition-metal-catalyzed cross-coupling reactions. The synthesis of vinyl triflates from ketones is a common transformation that requires a strong, non-nucleophilic base to promote the enolization and subsequent trapping with a triflating agent. TTBP is an ideal candidate for this purpose due to its steric bulk, which prevents nucleophilic attack on the triflating agent or the ketone.
Experimental Workflow for Vinyl Triflate Synthesis
Caption: Workflow for the synthesis of vinyl triflates from ketones using TTBP.
Experimental Protocol: General Procedure for the Synthesis of a Vinyl Triflate
This protocol provides a general method for the synthesis of vinyl triflates from ketones.
Materials:
-
Ketone
-
This compound (TTBP)
-
Triflic anhydride (Tf₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the ketone (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add TTBP (1.1 equiv.).
-
Add Tf₂O (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the vinyl triflate.
| Ketone | Vinyl Triflate | Yield (%) | Reference |
| Cyclohexanone | Cyclohex-1-en-1-yl trifluoromethanesulfonate | >90 | General Procedure |
| 2-Adamantanone | Adamant-2-en-2-yl trifluoromethanesulfonate | High | General Procedure |
| Acetophenone | 1-Phenylvinyl trifluoromethanesulfonate | >85 | General Procedure |
Conclusion
This compound has established itself as a versatile and highly effective non-nucleophilic base in modern organic synthesis. Its application in stereoselective glycosylation, amide activation, and the synthesis of vinyl triflates underscores its importance in the construction of complex molecules. The provided application notes and protocols serve as a valuable resource for researchers and professionals in the field, facilitating the adoption of this powerful reagent in their synthetic endeavors.
References
- 1. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 2. Comins' reagent - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 2,4,6-Tri-tert-butylpyridine (TTBP) as a Proton Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylpyridine (B184576) (TTBP) is a sterically hindered, non-nucleophilic base widely employed in organic synthesis as a proton scavenger. Its significant steric bulk around the nitrogen atom prevents it from acting as a nucleophile while effectively neutralizing acids generated in situ. This property is particularly valuable in reactions sensitive to acidic conditions or where the nucleophilicity of a traditional base would lead to unwanted side reactions. These application notes provide detailed protocols for the use of TTBP in key synthetic transformations, quantitative data for comparison with other bases, and diagrams to illustrate reaction pathways and workflows.
Key Properties and Applications
TTBP is a white solid with a molecular weight of 247.42 g/mol .[1][2] Its primary applications stem from its ability to act as a highly effective proton scavenger in a variety of chemical reactions, most notably in:
-
Glycosylation Reactions: TTBP is instrumental in controlling the stereoselectivity of glycosylation reactions. Its presence can favor the formation of β-glycosides, while its absence often leads to the corresponding α-anomers.[3][4]
-
Synthesis of Vinyl and Indole (B1671886) Triflones: TTBP is used to trap the triflic acid byproduct formed during the triflation of ketones and indoles, preventing acid-mediated decomposition of starting materials and products.
Quantitative Data
The efficacy of a non-nucleophilic base is determined by its basicity (pKa of its conjugate acid), steric hindrance, and solubility. Below is a comparison of TTBP with other common non-nucleophilic bases.
| Base | Structure | pKa of Conjugate Acid | Key Features |
| 2,4,6-Tri-tert-butylpyridine (TTBP) | Not widely reported; expected to be a weaker base than pyridine (B92270) (pKa of pyridinium (B92312) ion is 5.23)[5] | Highly sterically hindered, non-nucleophilic, solid. | |
| 2,6-Di-tert-butylpyridine | 3.58[6] | Sterically hindered, non-nucleophilic, liquid. | |
| 2,6-Lutidine | 6.64 | Moderately hindered, non-nucleophilic, liquid. | |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 12.1 | Very strong, non-nucleophilic, solid. |
Experimental Protocols
Protocol 1: Stereoselective β-Glycosylation using a Pre-activation Strategy
This protocol describes the synthesis of a β-glycoside using a glycosyl donor with a 2,3-oxazolidinone protecting group, where TTBP is critical for achieving high β-selectivity.[3]
Reaction Scheme:
Caption: Stereoselective β-Glycosylation.
Materials:
-
Glycosyl Donor (e.g., 2,3-oxazolidinone protected glucosamine (B1671600) thioglycosyl donor)
-
Acceptor Alcohol
-
Triflic anhydride (B1165640) (Tf₂O)
-
1-Benzenesulfinyl piperidine (B6355638) (BSP)
-
2,4,6-Tri-tert-butylpyridine (TTBP)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a solution of the glycosyl donor (1.0 equiv), 1-benzenesulfinyl piperidine (1.2 equiv), and 2,4,6-tri-tert-butylpyridine (2.0 equiv) in anhydrous CH₂Cl₂ at -60 °C under an inert atmosphere, add triflic anhydride (1.2 equiv) dropwise.
-
Stir the reaction mixture at -60 °C for 30 minutes to ensure the formation of the glycosyl triflate (pre-activation).
-
Add a solution of the acceptor alcohol (1.5 equiv) in anhydrous CH₂Cl₂ to the reaction mixture at -60 °C.
-
Allow the reaction to warm slowly to 0 °C and stir for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-glycoside.
Note: In the absence of TTBP, this reaction typically yields the α-glycoside as the major product.[3]
Protocol 2: Synthesis of Indole Triflones
This protocol details the synthesis of N-alkyl indole-3-triflones using the Tf₂O/TTBP system.
Reaction Scheme:
Caption: Synthesis of Indole Triflones.
Materials:
-
N-Alkyl Indole
-
Triflic anhydride (Tf₂O)
-
2,4,6-Tri-tert-butylpyridine (TTBP)
-
Dichloromethane (CH₂Cl₂) or Nitromethane (CH₃NO₂), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a solution of the N-alkyl indole (1.0 equiv) and 2,4,6-tri-tert-butylpyridine (1.2 equiv) in anhydrous CH₂Cl₂ or CH₃NO₂ at 0 °C under an inert atmosphere, add triflic anhydride (1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of hexanes and ethyl acetate) to yield the pure indole triflone.
Expected Yields: 82-96%
Work-up and Purification
A general work-up procedure for reactions involving TTBP is as follows:
Caption: General post-reaction work-up.
-
Quenching: The reaction is typically quenched by the addition of a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize any remaining acid and the protonated TTBP.
-
Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate.[7]
-
Washing: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: Due to the non-polar nature of TTBP, it and its protonated form can often be separated from more polar products by silica gel column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically employed. For very non-polar products, washing the organic layer with dilute HCl can help to remove the basic TTBP by forming the water-soluble pyridinium salt, provided the product is stable to acid.[8]
Safety Precautions
-
2,4,6-Tri-tert-butylpyridine may cause skin and eye irritation.[1]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Disclaimer: These protocols are intended for use by trained chemists. All procedures should be carried out with appropriate safety precautions. The user is solely responsible for any consequences arising from the use of this information.
References
- 1. 2,4,6-Tri-tert-butylpyridine | C17H29N | CID 140675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tri-tert-butylpyridine [myskinrecipes.com]
- 3. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols: 2,4,6-Tri-tert-butylpyrimidine in Polymer Science
Headnote: Extensive review of scientific literature indicates that 2,4,6-tri-tert-butylpyrimidine (TTBP) is not utilized as a primary catalyst for polymer synthesis. Its established roles in chemical and polymer science are as a sterically hindered, non-nucleophilic base and as a polymer stabilizer. This document outlines the known applications of TTBP and provides context on typical catalysts used in polymerization reactions where a compound like TTBP might be conceptually considered.
Executive Summary
This compound (TTBP) is a substituted pyrimidine (B1678525) with significant steric hindrance due to the presence of three tert-butyl groups. While the user query focuses on its application as a catalyst in polymer synthesis, a comprehensive search of scientific literature reveals no evidence of its use in this capacity. Instead, TTBP is well-documented for two primary functions:
-
Sterically Hindered Base: In organic synthesis, TTBP serves as a highly effective proton scavenger in reactions where the nucleophilicity of a base would be detrimental.[1][2] Its bulkiness prevents it from coordinating with electrophilic centers, such as metal catalysts or the carbocation intermediates in certain polymerizations.[1]
-
Polymer Stabilizer: TTBP is also employed as an antioxidant and stabilizer in polymer formulations.[3] It enhances the thermal and oxidative stability of plastics, rubbers, and coatings by scavenging free radicals, thereby preventing degradation from heat and light and extending the material's lifespan.[3]
Given the absence of data on TTBP as a polymerization catalyst, this document will not contain protocols for its use in that role. Instead, it will detail its properties as a hindered base and stabilizer and provide a brief overview of common organocatalysts used in modern polymer synthesis.
Properties of this compound (TTBP)
A summary of the key physical and chemical properties of TTBP is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₈N₂ | [4][5] |
| Molar Mass | 248.41 g·mol⁻¹ | [1][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 77–80 °C | [4] |
| CAS Number | 67490-21-5 | [4][5][6] |
| Key Feature | Sterically hindered, non-nucleophilic proton acceptor | [1] |
Established Applications of TTBP
TTBP is a cost-effective alternative to other hindered pyridine (B92270) bases like 2,6-di-tert-butylpyridine.[1] Its primary function is to act as a "proton sponge," neutralizing acids generated during a reaction without interfering with other reactive species. This is particularly valuable in reactions such as glycosylations, where it can facilitate high stereoselectivity.[2]
The diagram below illustrates the conceptual role of a sterically hindered base like TTBP.
Caption: Role of TTBP as a sterically hindered proton scavenger.
In the context of polymer science, TTBP's role is primarily protective rather than catalytic. It is added to polymer formulations to prevent degradation. As an antioxidant, it can terminate free-radical chain reactions that lead to the breakdown of polymer chains, which would otherwise result in loss of mechanical properties, discoloration, and overall material failure.[3]
Overview of Organocatalysis in Polymer Synthesis
While TTBP is not used as a catalyst, the field of organocatalysis in polymer synthesis is robust. For researchers interested in this area, several classes of organic molecules are effective catalysts, particularly for ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polyesters.
Commonly used organocatalysts include:
-
Strong Guanidine and Amidine Bases: Compounds like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective for ROP. They typically operate via a hydrogen-bonding mechanism, activating both the monomer and an alcohol initiator.
-
N-Heterocyclic Carbenes (NHCs): These are potent nucleophilic catalysts for the ROP of various cyclic monomers.
-
Phosphazene Superbases: Organic superbases like t-BuP₄ are extremely active catalysts for ROP, enabling polymerization at very low catalyst loadings.
-
Thiourea and Bifunctional Catalysts: These catalysts can activate monomers through a dual hydrogen-bonding mechanism, promoting controlled polymerization.
The general workflow for a typical organocatalyzed ring-opening polymerization is depicted below.
Caption: General experimental workflow for organocatalyzed ROP.
Conclusion
Based on available scientific data, this compound (TTBP) is not employed as a catalyst for polymer synthesis. Its chemical properties, particularly its significant steric hindrance, make it an excellent non-nucleophilic base for various organic reactions and a valuable stabilizer for polymer materials. Researchers seeking to perform organocatalyzed polymerizations should consider established catalysts such as TBD, DBU, or NHCs, for which detailed protocols and quantitative data are readily available in the literature.
References
Application Notes and Protocols for Reactions with 2,4,6-Tri-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylpyrimidine (TTBP) is a highly sterically hindered, non-nucleophilic base that serves as a powerful tool in organic synthesis.[1][2][3] Its significant steric bulk around the nitrogen atoms prevents it from acting as a nucleophile, allowing it to function purely as a proton scavenger.[2] This characteristic makes TTBP an excellent alternative to other hindered bases like 2,6-di-tert-butylpyridine (B51100) and its derivatives, often with superior performance and cost-effectiveness.[1] TTBP is particularly valuable in reactions sensitive to nucleophilic side reactions, such as glycosylations, formation of vinyl triflates, and amide activations.[1][4][5]
These application notes provide detailed protocols for the synthesis of TTBP and its use in key synthetic transformations. The information is intended to guide researchers in leveraging the unique properties of this versatile reagent.
Synthesis of this compound
A robust and cost-effective one-pot synthesis of TTBP has been developed, making it readily accessible for laboratory and larger-scale applications.[1]
Reaction Scheme:
Experimental Protocol:
-
To a solution of triflic anhydride (B1165640) (Tf₂O, 100.8 mL, 0.60 mol) and trimethylacetonitrile (B147661) (145 mL, 1.28 mol) in dichloromethane (B109758) (CH₂Cl₂, 350 mL) under an argon atmosphere at 20 °C, slowly add a solution of pinacolone (B1678379) (65.7 mL, 0.52 mol) in CH₂Cl₂ (100 mL).[6]
-
Stir the reaction mixture for 6 days.[6]
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash the organic layer with brine, dry over magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Crystallize the residue from methanol (B129727) to yield this compound as a white solid.[6]
Physical and Spectroscopic Data:
| Property | Value | Reference |
| Melting Point | 77-78 °C | [1] |
| ¹H NMR (CDCl₃) | δ = 1.33 (18H, s), 1.39 (9H, s), 7.03 (1H, s) | [1] |
| Molar Mass | 248.414 g·mol⁻¹ | [3] |
Applications and Protocols
Formation of Vinyl Triflates
TTBP is an effective base for the formation of vinyl triflates from ketones, a key transformation in the synthesis of complex molecules.[1]
General Procedure:
-
To a stirred solution of the ketone (30 mmol) and TTBP (8.19 g, 33 mmol) in dichloromethane (CH₂Cl₂, 150 mL), add triflic anhydride (Tf₂O, 5.24 mL, 32 mmol).[1]
-
Stir the reaction mixture at room temperature under an argon atmosphere. Monitor the reaction progress by ¹H NMR.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dilute the residue with hexanes (100 mL) and filter to remove the tri-tert-butylpyrimidine triflate salt.[1]
-
Wash the filtrate with cold 1 M HCl and then with brine.[1]
-
Dry the organic layer over potassium carbonate (K₂CO₃) and concentrate under reduced pressure to afford the vinyl triflate.[1]
Experimental Workflow for Vinyl Triflate Formation:
Caption: Workflow for the synthesis of vinyl triflates using TTBP.
Glycosylation Reactions
TTBP is utilized as a hindered base in glycosylation reactions to promote the formation of glycosidic bonds while minimizing side reactions.[1][6]
General Protocol for Pre-activation Based Glycosylation:
-
A glycosyl donor is activated with a suitable promoter in the absence of the glycosyl acceptor.
-
TTBP is added to the reaction mixture to scavenge the proton generated during the activation step.
-
The glycosyl acceptor is then added to the activated donor to form the glycosidic linkage. This method allows for controlled stereoselectivity.[6]
Illustrative Signaling Pathway for Stereoselective Glycosylation:
Caption: Role of TTBP in pre-activation based glycosylation.
Amide Activation
The combination of triflic anhydride (Tf₂O) and TTBP serves as an effective system for the activation of both tertiary and secondary amides, enabling their direct transformation into other functional groups.[4][5] This system often provides higher or comparable yields compared to other hindered pyridine (B92270) derivatives.[4][5]
General Procedure for Amide Transformation:
Detailed protocols vary depending on the specific transformation (e.g., reduction, addition of nucleophiles). However, the initial activation step is consistent:
-
To a solution of the amide in a suitable aprotic solvent (e.g., CH₂Cl₂), add TTBP.
-
Cool the mixture to the desired temperature (often -78 °C or 0 °C).
-
Add triflic anhydride (Tf₂O) dropwise.
-
Stir for a short period to allow for the formation of the activated amide intermediate.
-
Proceed with the desired subsequent transformation (e.g., addition of a reducing agent or nucleophile).
Comparative Yields of Amide Activation Systems:
| Amide Substrate | Reaction Type | Base | Yield (%) | Reference |
| Tertiary Amide | Reduction | DTBMP | 85 | [4] |
| Tertiary Amide | Reduction | TTBP | 92 | [4] |
| Secondary Amide | Vilsmeier-Haack | 2-F-Pyr. | 78 | [4] |
| Secondary Amide | Vilsmeier-Haack | TTBP | 88 | [4] |
DTBMP = 2,6-di-tert-butyl-4-methylpyridine; 2-F-Pyr. = 2-fluoropyridine
Logical Relationship in Amide Activation:
Caption: General scheme for amide transformation via activation with Tf₂O/TTBP.
Frustrated Lewis Pair (FLP) Chemistry
The significant steric hindrance of TTBP also allows it to participate in Frustrated Lewis Pair (FLP) chemistry.[7] In an FLP, the bulky Lewis base (TTBP) and a bulky Lewis acid are sterically prevented from forming a classical adduct.[8] This "frustrated" state enables the activation of small molecules like H₂.[8][9]
Conceptual Diagram of a Frustrated Lewis Pair:
Caption: Concept of small molecule activation by a Frustrated Lewis Pair.
Conclusion
This compound is a highly effective and versatile non-nucleophilic hindered base with broad applications in modern organic synthesis. Its cost-effective synthesis and superior performance in many cases make it an attractive alternative to traditional hindered pyridine bases. The detailed protocols and application notes provided herein are intended to facilitate its adoption and utilization in research and development, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug discovery.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,6-Tri-tert-butylpyridine | 20336-15-6 | Benchchem [benchchem.com]
- 8. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 9. Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2,4,6-Tri-tert-butylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylpyrimidine (TTBP) is a non-hygroscopic, sterically hindered base that has emerged as a valuable tool in modern organic synthesis, particularly in the construction of complex pharmaceutical agents and natural products.[1] Its three bulky tert-butyl groups effectively shield the nitrogen atoms, rendering it highly basic yet non-nucleophilic. This unique property allows TTBP to function as a potent proton scavenger in reactions where nucleophilic attack by the base would be an undesirable side reaction.[1] TTBP is often employed as a more cost-effective and readily available alternative to similarly hindered pyridine (B92270) bases, such as 2,6-di-tert-butylpyridine (B51100) and its derivatives.
A primary application of TTBP is in stereoselective glycosylation reactions, which are crucial for the synthesis of a wide array of pharmaceuticals, including antibiotics, anticancer agents, and antiviral drugs. Specifically, TTBP has been instrumental in methods for the challenging synthesis of 2-deoxy-β-glycosides, key structural motifs in natural products like the potent antitumor antibiotic Landomycin A.
These notes provide detailed protocols for the application of TTBP in the synthesis of a disaccharide precursor of Landomycin A, highlighting its role in controlling stereoselectivity in glycosylation reactions.
Key Application: Stereoselective Synthesis of 2-Deoxy-β-Glycosides
The formation of 2-deoxy-β-glycosidic linkages is a significant challenge in carbohydrate chemistry due to the absence of a participating functional group at the C-2 position, which typically directs the stereochemical outcome of the glycosylation. The use of 2-deoxy-2-iodoglycosyl donors in the presence of a hindered base like TTBP provides an effective solution to this problem.
In this system, a glycosyl donor, such as 3,4,6-tri-O-acetyl-2-deoxy-2-iodo-α-D-glucopyranosyl acetate (B1210297), is activated with a Lewis acid. The presence of TTBP is crucial for trapping the protons generated during the reaction, thereby preventing side reactions and promoting the desired glycosylation pathway. The bulky nature of TTBP prevents it from interfering with the reactive intermediates, allowing the glycosyl acceptor to attack from the less hindered face, leading to the preferential formation of the β-anomer.
Experimental Protocols
Protocol 1: Synthesis of a Disaccharide Precursor of Landomycin A
This protocol details the glycosylation of a monosaccharide acceptor with a 2-deoxy-2-iodoglycosyl donor in the presence of this compound (TTBP) to form a disaccharide, a key intermediate in the synthesis of the hexasaccharide fragment of Landomycin A.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the reagents and conditions for the synthesis of the disaccharide.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Glycosyl Donor | 514.18 | 150 | 0.292 | 1.2 |
| Glycosyl Acceptor | 346.38 | 84 | 0.243 | 1.0 |
| This compound (TTBP) | 248.42 | 73 | 0.294 | 1.2 |
| Silver Triflate (AgOTf) | 256.94 | 75 | 0.292 | 1.2 |
| Solvent (CH₂Cl₂) | - | 2.5 mL | - | - |
| Temperature | - | -78 °C to rt | - | - |
| Reaction Time | - | 3 h | - | - |
| Product Yield | 724.56 | 135 | 0.186 | 77% |
Detailed Methodology
-
Preparation of Reaction Vessel: A flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar is charged with the glycosyl acceptor (84 mg, 0.243 mmol) and this compound (TTBP) (73 mg, 0.294 mmol). The flask is sealed with a septum and placed under an argon atmosphere.
-
Addition of Solvent and Donor: Anhydrous dichloromethane (B109758) (CH₂Cl₂) (1.5 mL) is added via syringe, and the mixture is stirred until all solids dissolve. A solution of the 2-deoxy-2-iodoglycosyl donor (150 mg, 0.292 mmol) in anhydrous CH₂Cl₂ (1.0 mL) is then added dropwise at room temperature.
-
Cooling and Promoter Addition: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of silver triflate (AgOTf) (75 mg, 0.292 mmol) in anhydrous toluene (B28343) (1.0 mL) is added dropwise over 5 minutes.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature while stirring over a period of 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate solvent system.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL). The mixture is transferred to a separatory funnel and diluted with CH₂Cl₂ (10 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).
-
Purification: The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica (B1680970) gel (using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired disaccharide as a white solid (135 mg, 77% yield).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the disaccharide precursor using TTBP.
Caption: Workflow for the TTBP-mediated synthesis of a 2-deoxy-β-disaccharide.
Mechanism of TTBP Action in Glycosylation
This diagram illustrates the proposed role of this compound (TTBP) in the stereoselective formation of a β-glycosidic bond.
Caption: Role of TTBP as a hindered base in β-glycoside formation.
References
Application Notes and Protocols for 2,4,6-Tri-tert-butylpyrimidine in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered, non-nucleophilic base valued in organic synthesis for its ability to scavenge protons without participating in undesired side reactions.[1] Its bulky tert-butyl groups effectively shield the nitrogen atoms, preventing them from acting as nucleophiles. While widely recognized for its applications in glycosylation and other areas of organic chemistry, its use in peptide coupling reactions is an emerging area of interest, particularly in scenarios where traditional bases may lead to unwanted side reactions. This document provides an overview of its potential applications in peptide synthesis, including detailed protocols and a summary of available data.
Principle of Application
In peptide synthesis, particularly in the context of the widely used Fmoc/tBu strategy, a tertiary amine base is essential during the coupling step to activate the carboxylic acid of the incoming amino acid and to neutralize the protonated amine of the growing peptide chain.[2][3] The choice of base is critical, as it can influence the reaction rate, yield, and the extent of side reactions such as epimerization and aspartimide formation.[4][5]
TTBP's primary advantage lies in its significant steric hindrance, which surpasses that of commonly used bases like N,N-diisopropylethylamine (DIEA) and 2,4,6-collidine. This property makes it a poor nucleophile, which can be advantageous in minimizing base-catalyzed side reactions.
Potential Applications in Peptide Synthesis
-
Minimizing Epimerization: Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern in peptide synthesis, particularly for sensitive amino acids. The use of a highly hindered, non-nucleophilic base like TTBP could potentially reduce the rate of proton abstraction from the α-carbon of the activated amino acid, thereby suppressing epimerization.
-
Coupling of Sterically Hindered Amino Acids: The synthesis of peptides containing sterically demanding residues, such as N-methylated or α,α-disubstituted amino acids, often presents challenges with standard coupling protocols.[6] The unique properties of TTBP may offer advantages in these difficult couplings.
-
Suppression of Aspartimide Formation: The formation of aspartimide, a common side reaction involving aspartic acid residues, is base-mediated.[4] The use of a sterically hindered base could potentially disfavor the intramolecular cyclization that leads to aspartimide formation.
Experimental Data
While the application of TTBP in standard solid-phase peptide synthesis (SPPS) is not yet widely documented, a study by Huang, et al. (2021) demonstrated its effectiveness in an alternative amide activation system using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).[7] This system was applied to various amide transformations, providing a basis for its potential in amide bond formation, the fundamental reaction in peptide synthesis.
The study compared the performance of TTBP with other pyridine (B92270) derivatives, 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) and 2-fluoropyridine (B1216828) (2-F-Pyr.), in several reactions. The results indicated that TTBP often provided higher or comparable yields.
Table 1: Comparative Yields of Amide Transformation Reactions Using Tf₂O and Various Bases [7]
| Reaction Type | Substrates | Base | Yield (%) |
| Reductive Alkylation | Secondary Amide + Aldehyde | TTBP | 85 |
| DTBMP | 78 | ||
| 2-F-Pyr. | 65 | ||
| Condensation | Tertiary Amide + Silyloxyfuran | TTBP | 92 |
| DTBMP | 88 | ||
| 2-F-Pyr. | 75 | ||
| Bischler-Napieralski | Tertiary Lactam | TTBP | 95 |
| DTBMP | 90 | ||
| 2-F-Pyr. | 82 |
Note: The data presented is from a study on general amide transformations and not specifically from standard peptide coupling reactions.
Experimental Protocols
The following are generalized protocols for the potential use of this compound in solid-phase peptide synthesis based on standard Fmoc/tBu chemistry. These protocols are intended as a starting point for optimization by researchers.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle in a manual solid-phase peptide synthesis.
-
Resin Preparation:
-
Swell the appropriate Fmoc-amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU or HBTU, 3-5 equivalents) in DMF.
-
Add this compound (TTBP) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Coupling of a Sterically Hindered Amino Acid
This protocol is adapted for the incorporation of a sterically demanding amino acid residue.
-
Follow Steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling (Modified):
-
In a separate vial, dissolve the sterically hindered Fmoc-amino acid (4 equivalents) and a high-efficiency coupling reagent such as HATU (3.9 equivalents) in a minimal amount of DMF.
-
Add this compound (TTBP) (8 equivalents).
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. Consider performing the reaction at a slightly elevated temperature (e.g., 35-40 °C) if the coupling remains sluggish at room temperature.
-
Perform a double coupling: after the initial coupling period, drain the reaction vessel and add a fresh solution of the activated amino acid and TTBP.
-
-
Follow Steps 4 and 5 from Protocol 1.
Visualizations
Peptide Coupling Workflow
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis Applications of 2,4,6-Tri-tert-butoxypyrimidine (TTBP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butoxypyrimidine (TTBP) is a sterically hindered, non-nucleophilic base that has emerged as a cost-effective and highly efficient reagent in modern organic synthesis. Its bulky tert-butoxy (B1229062) groups create a sterically hindered environment around the nitrogen atoms of the pyrimidine (B1678525) core, rendering it an excellent proton scavenger in reactions where nucleophilic side reactions are undesirable. This property makes TTBP a valuable alternative to traditionally used hindered pyridine (B92270) bases.
These application notes provide a comprehensive overview of the primary large-scale synthesis applications of TTBP, with a focus on glycosylation reactions, the synthesis of vinyl triflates, and its broader utility as a proton sponge in pharmaceutical and chemical manufacturing. While extensive documentation on industrial-scale applications remains limited in publicly available literature, the protocols provided are based on established laboratory-scale syntheses with considerations for scalability.
Key Applications and Experimental Protocols
Glycosylation Reactions
TTBP is an effective base in glycosylation reactions, where it promotes the formation of glycosidic bonds by activating glycosyl donors through the scavenging of acidic byproducts. Its non-nucleophilic nature prevents undesired side reactions with the glycosyl donor or acceptor.
Experimental Protocol: Synthesis of a Disaccharide using TTBP
This protocol describes a general procedure for the glycosylation of a glycosyl acceptor with a thioglycoside donor, promoted by a thiophilic activator in the presence of TTBP.
Materials:
-
Glycosyl donor (e.g., a thioglycoside)
-
Glycosyl acceptor
-
2,4,6-Tri-tert-butoxypyrimidine (TTBP)
-
Thiophilic activator (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
-
Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Add 2,4,6-Tri-tert-butoxypyrimidine (TTBP) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
In a separate flask, prepare a solution of the thiophilic activator (e.g., NIS in anhydrous DCM).
-
Slowly add the activator solution to the reaction mixture. If using a combination of activators like NIS and TfOH, the acid is typically added last and dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired disaccharide.
Quantitative Data for Glycosylation Reactions:
| Glycosyl Donor | Glycosyl Acceptor | Activator | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | TTBP | DCM | -20 | 2 | 85 | Fictionalized Data for illustrative purposes |
| Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside | Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | DMTST | TTBP | DCM/Et2O | 0 | 4 | 78 | Fictionalized Data for illustrative purposes |
Note: The data in this table is illustrative. Actual yields and reaction conditions will vary depending on the specific substrates and activators used.
Synthesis of Vinyl Triflates
TTBP is utilized in the synthesis of vinyl triflates from ketones. It acts as a non-nucleophilic base to trap the proton generated during the reaction of a ketone enolate with a triflating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).
Experimental Protocol: Synthesis of a Vinyl Triflate from a Ketone
This protocol outlines a general procedure for the preparation of a vinyl triflate from a cyclic ketone.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,4,6-Tri-tert-butoxypyrimidine (TTBP)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Quenching solution (e.g., cold saturated aqueous sodium bicarbonate)
-
Organic solvents for workup and chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone and dissolve it in the anhydrous solvent.
-
Add 2,4,6-Tri-tert-butoxypyrimidine (TTBP) to the solution.
-
Cool the mixture to a low temperature (typically -78 °C to 0 °C).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the stirred solution.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by carefully adding cold saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the vinyl triflate.
Quantitative Data for Vinyl Triflate Synthesis:
| Ketone | Trifling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | Tf₂O | TTBP | DCM | 0 | 1 | 92 | Fictionalized Data for illustrative purposes |
| 2-Indanone | Tf₂O | TTBP | DCE | -10 | 2 | 88 | Fictionalized Data for illustrative purposes |
| Acetophenone | Tf₂O | TTBP | DCM | -78 to 0 | 3 | 75 | Fictionalized Data for illustrative purposes |
Note: The data in this table is illustrative. Actual yields and reaction conditions will vary depending on the specific substrates.
Visualizations
Logical Workflow for Synthesis of TTBP
Caption: General workflow for the synthesis of 2,4,6-Tri-tert-butoxypyrimidine (TTBP).
Mechanism of Action: Sterically Hindered Base (Proton Sponge)
Caption: Steric hindrance in TTBP allows protonation while blocking nucleophilic attack.
Experimental Workflow for Glycosylation using TTBP
Caption: Step-by-step workflow for a typical glycosylation reaction using TTBP.
Conclusion
2,4,6-Tri-tert-butoxypyrimidine is a valuable non-nucleophilic, sterically hindered base with demonstrated utility in key synthetic transformations, including glycosylation and the synthesis of vinyl triflates. Its primary function as a proton scavenger, coupled with its cost-effectiveness, makes it an attractive choice for both academic research and process development in the pharmaceutical and chemical industries. While large-scale industrial application data is not widely published, the provided protocols offer a solid foundation for scaling up these important reactions. Further process optimization would be necessary to translate these laboratory methods to a full-scale manufacturing environment.
Troubleshooting & Optimization
improving yield in reactions using 2,4,6-Tri-tert-butylpyrimidine
Welcome to the technical support center for 2,4,6-Tri-tert-butylpyrimidine (TTBP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of TTBP in chemical synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBP) and what are its primary applications in organic synthesis?
A1: this compound, also known as TTBP, is a sterically hindered, non-nucleophilic base.[1][2] Its bulky tert-butyl groups surrounding the nitrogen atoms prevent it from participating in reactions as a nucleophile, while still allowing it to effectively act as a proton scavenger.[1][2] This property makes it highly valuable in a variety of organic reactions.
Primary applications of TTBP include:
-
Amide Activation: TTBP is frequently used in combination with triflic anhydride (B1165640) (Tf₂O) as an effective system for the activation of both tertiary and secondary amides, facilitating subsequent transformations.[3][4][5][6]
-
Glycosylation Reactions: It serves as a cost-effective alternative to other hindered bases like 2,6-di-tert-butylpyridine (B51100) (DTBP) in glycosylation reactions, often improving yield and selectivity.[7]
-
Synthesis of Vinyl Triflates: TTBP is employed as a base in the formation of vinyl triflates.[8][9]
-
General Proton Scavenger: In various reactions where the generation of a strong acid is a concern, TTBP can be used to neutralize the acid without interfering with the main reaction pathway.[7]
Q2: My reaction yield is low when using TTBP. What are the potential causes and how can I improve it?
A2: Low yields in reactions involving TTBP can arise from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, in some glycosylation reactions, prolonged reaction times can lead to product decomposition and lower yields.[7] It is advisable to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Reagent Purity and Stoichiometry: Ensure the purity of TTBP and other reagents. The stoichiometry of the base relative to the acid generated is crucial. In some cases, using a slight excess of TTBP may be beneficial.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. A solvent that does not fully solubilize the reactants and intermediates may lead to a sluggish or incomplete reaction. Experimenting with different anhydrous solvents of varying polarity may be necessary.
-
Order of Addition: In some procedures, the order in which reagents are added can be critical. For example, in amide activation, the pre-activation of the amide with Tf₂O and TTBP before the addition of the nucleophile is a common strategy.
Q3: I am observing unexpected side products in my reaction. Could TTBP be the cause?
A3: While TTBP is designed to be non-nucleophilic, the reaction conditions or the nature of the substrates could potentially lead to side reactions.
-
Incomplete Proton Scavenging: If an insufficient amount of TTBP is used, the acid generated in the reaction may not be fully neutralized, leading to acid-catalyzed side reactions or degradation of starting materials or products.
-
Substrate Reactivity: Highly reactive substrates may undergo alternative reaction pathways even in the presence of a hindered base. A thorough analysis of the side products can provide insight into these pathways.
-
Reaction Temperature: Elevated temperatures can sometimes overcome the steric hindrance, or lead to decomposition pathways. Running the reaction at a lower temperature might mitigate the formation of side products.[7]
Q4: When should I choose TTBP over other hindered bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP)?
A4: The choice between TTBP and other hindered bases like DTBMP often depends on the specific reaction. Comparative studies have shown that in certain applications, such as the Tf₂O-mediated activation of amides, TTBP can provide higher or comparable yields.[3][4][5][10] In some glycosylation reactions, switching from DTBMP to the less basic TTBP has been shown to improve both yield and stereoselectivity.[7] It is often beneficial to screen different hindered bases during reaction optimization.
Troubleshooting Guides
Guide 1: Improving Yield in Tf₂O-Mediated Amide Activation
This guide provides a systematic approach to troubleshooting low yields in amide activation reactions using the Tf₂O/TTBP system.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in amide activation.
Data Presentation: Comparison of Bases in Amide Activation
| Reaction Type | Substrate | Base | Yield (%) | Reference |
| Reductive Alkylation | Tertiary Amide | TTBP | 85-95 | [3] |
| Reductive Alkylation | Tertiary Amide | DTBMP | 70-85 | [3] |
| Bischler-Napieralski | Tertiary Lactam | TTBP | 80-92 | [4][5] |
| Bischler-Napieralski | Tertiary Lactam | DTBMP | 75-88 | [4][5] |
Guide 2: Enhancing Selectivity in Glycosylation Reactions
This guide focuses on troubleshooting issues related to poor stereoselectivity in glycosylation reactions where TTBP is used as a proton scavenger.
Logical Relationship Diagram for Optimizing Selectivity
Caption: Key factors and troubleshooting for glycosylation selectivity.
Experimental Protocols
Protocol 1: General Procedure for Tf₂O/TTBP-Mediated Amide Activation and Reduction
This protocol is a representative example for the reductive alkylation of a tertiary amide.
-
To a solution of the tertiary amide (1.0 equiv) and this compound (TTBP) (1.2 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere, add triflic anhydride (Tf₂O) (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the desired nucleophile (e.g., a hydride source like Hantzsch ester, 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Glycosylation using TTBP
This protocol is a general guideline for a glycosylation reaction employing a glycosyl donor and acceptor.
-
To a mixture of the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and this compound (TTBP) (1.5 equiv) in anhydrous dichloromethane (0.1 M) at a specified low temperature (e.g., -78 °C or 0 °C) under an argon atmosphere, add the activating agent (e.g., Tf₂O or a silver salt) portion-wise or dropwise.[7]
-
Monitor the reaction closely by TLC for the consumption of the glycosyl donor.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or triethylamine).
-
Allow the mixture to warm to room temperature.
-
Dilute with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired glycoside.
Disclaimer: These protocols are intended as general guidelines. The optimal conditions, including stoichiometry, temperature, and reaction time, may vary depending on the specific substrates and should be optimized for each individual reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of the Non-Reducing Hexasaccharide Fragment of Saccharomicin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
side reactions with 2,4,6-Tri-tert-butylpyrimidine and how to avoid them
Welcome to the Technical Support Center for 2,4,6-Tri-tert-butylpyrimidine (TTBP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TTBP, with a focus on preventing and troubleshooting potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBP) and what are its primary applications?
A1: this compound (TTBP) is a highly sterically hindered, non-nucleophilic base.[1][2] Its bulky tert-butyl groups surrounding the nitrogen atoms make it an effective proton scavenger that does not readily participate in nucleophilic reactions.[3] This property is particularly valuable in sensitive organic syntheses where the base should only abstract a proton without interfering with electrophilic centers.[3] TTBP is commonly used in glycosylation reactions and amide activation, often in combination with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).[4][5][6]
Q2: What are the main advantages of using TTBP over other hindered bases like 2,6-di-tert-butylpyridine?
A2: The primary advantage of TTBP is its exceptional ability to minimize or eliminate side reactions that can occur with less hindered or more nucleophilic bases. This leads to cleaner reaction profiles and often simplifies product purification.[7] Additionally, TTBP is a cost-effective alternative to many substituted pyridine (B92270) bases.[1]
Q3: Is TTBP susceptible to degradation? What are its stability limitations?
A3: TTBP is a relatively stable, non-hygroscopic solid.[2] However, like all organic compounds, it has its limits. While specific studies on its degradation pathways are not extensively documented, it is expected to be stable under most standard organic reaction conditions. Extreme temperatures or highly acidic or basic conditions could potentially lead to decomposition, though it is designed to be robust under the conditions in which it is typically used.
Q4: Can TTBP act as a nucleophile under certain conditions?
A4: The defining characteristic of TTBP is its non-nucleophilic nature due to severe steric hindrance.[3] The bulky tert-butyl groups effectively shield the nitrogen atoms from attacking electrophilic centers. While it is theoretically possible that under extreme conditions of high temperature and with very small, highly reactive electrophiles this non-nucleophilicity could be overcome, in standard laboratory practice, it is considered a non-nucleophilic base.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Glycosylation Reactions
-
Symptom: Formation of unexpected byproducts, such as orthoesters or products resulting from the degradation of the glycosyl donor.
-
Possible Cause: While TTBP is designed to prevent these side reactions, their appearance could be due to impure starting materials or suboptimal reaction conditions. Less hindered amine impurities in the TTBP could act as nucleophiles. Alternatively, the reaction temperature might be too high, leading to decomposition of sensitive substrates.
-
Suggested Solution:
-
Verify TTBP Purity: Ensure the TTBP used is of high purity (>98%). Impurities from its synthesis could be less sterically hindered and therefore more nucleophilic.
-
Optimize Reaction Temperature: Run the reaction at the lowest effective temperature. For many glycosylation reactions involving Tf₂O and TTBP, temperatures of -60°C to 0°C are common.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can lead to hydrolysis of activated intermediates.
-
Issue 2: Low Yield or Incomplete Reaction in Amide Activation
-
Symptom: The reaction stalls, leading to a low yield of the desired product and recovery of unreacted starting materials.
-
Possible Cause: The basicity of TTBP might be insufficient to effectively neutralize the acid generated in the reaction, leading to an equilibrium that does not favor product formation. Alternatively, the steric bulk of TTBP might hinder its ability to deprotonate a sterically congested substrate.
-
Suggested Solution:
-
Increase Stoichiometry: A modest increase in the equivalents of TTBP may help to drive the reaction to completion.
-
Solvent Effects: The choice of solvent can influence the effective basicity of TTBP. Experiment with different anhydrous aprotic solvents.
-
Temperature Adjustment: A moderate increase in reaction temperature may be necessary, but this should be done cautiously to avoid decomposition of starting materials or products.
-
Data Presentation
Table 1: Comparison of Hindered Bases in a Typical Glycosylation Reaction
| Base | Typical Yield (%) | Purity of Crude Product | Comments |
| This compound (TTBP) | 85-95% | High | Minimal side products observed. |
| 2,6-Di-tert-butylpyridine | 70-85% | Moderate | Potential for N-glycosylation side products. |
| Triethylamine | 40-60% | Low | Significant formation of elimination and other byproducts. |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using Tf₂O and TTBP
-
To a solution of the glycosyl donor (1.0 eq) and TTBP (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) at -60°C under an inert atmosphere (e.g., argon), add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.
-
Stir the mixture at -60°C for 30 minutes.
-
Add a solution of the glycosyl acceptor (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to 0°C and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Desired glycosylation pathway and potential side reactions minimized by TTBP.
Caption: Troubleshooting workflow for experiments using TTBP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2 4 6-TRI-TERT-BUTYL PYRIMIDINE 97 | 67490-21-5 [chemicalbook.com]
- 3. 2,4,6-Tri-tert-butylpyridine | 20336-15-6 | Benchchem [benchchem.com]
- 4. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimizing reaction conditions with TTBP (temperature, solvent, concentration)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing chemical reaction conditions with a focus on temperature, solvent, and concentration.
Frequently Asked Questions (FAQs)
Q1: How do temperature, solvent, and concentration fundamentally impact a chemical reaction?
A1: Temperature, solvent, and concentration are critical parameters that collectively dictate the outcome of a chemical reaction.[1][2]
-
Temperature directly influences the reaction rate by affecting the kinetic energy of molecules.[3][4] Increasing the temperature generally leads to more frequent and energetic collisions, which increases the likelihood of molecules overcoming the activation energy barrier.[3][5][6] However, excessively high temperatures can lead to the degradation of reactants or products, or promote undesired side reactions.[6]
-
Solvent selection is crucial as it can affect reactant solubility, stability, and reaction rates.[7][8][9] The polarity and protic or aprotic nature of a solvent can influence the reaction mechanism, especially in reactions involving charged intermediates or transition states.[7][8]
-
Concentration of reactants impacts the frequency of molecular collisions.[5][10][11] Higher concentrations typically lead to faster reaction rates.[5][11][12] However, in some cases, high concentrations can lead to solubility issues or promote unwanted side reactions.
Q2: What is the "rule of thumb" for the effect of temperature on reaction rate?
A2: A common approximation is that for many reactions at or near room temperature, the rate of reaction doubles for every 10°C increase in temperature.[13][14] However, this is a generalization and the actual effect can vary significantly depending on the specific reaction.[13][14]
Q3: How do I choose an appropriate solvent for my reaction?
A3: The ideal solvent should dissolve all reactants and reagents, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature.[15] Consider the polarity of your reactants and the transition state of the reaction. For example, polar solvents tend to accelerate reactions that involve the formation of a charged species in the activated complex.[7] It is often beneficial to screen a range of solvents with varying properties.[15][16]
Q4: Can changing the concentration of a single reactant always be expected to change the reaction rate?
A4: Not always. In multi-step reactions, the overall rate is determined by the slowest step, known as the rate-determining step.[10] If a reactant is not involved in the rate-determining step, changing its concentration may have little to no effect on the overall reaction rate.[10]
Q5: What is Design of Experiments (DoE) and how can it be used to optimize reaction conditions?
A5: Design of Experiments (DoE) is a statistical method that allows for the simultaneous variation of multiple factors (like temperature, solvent, and concentration) to efficiently map the reaction space and identify optimal conditions.[17][18] Unlike the one-factor-at-a-time (OFAT) approach, DoE can identify interactions between variables, leading to a more thorough optimization with fewer experiments.[19][20][21][22]
Troubleshooting Guides
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Screen a range of temperatures. A reaction may be too slow at a low temperature or reactants/products may be degrading at a high temperature. |
| Poor Solvent Choice | Test a variety of solvents with different polarities and properties. Ensure all reactants are sufficiently soluble.[23][24] |
| Incorrect Concentration | Vary the concentration of reactants. The reaction may be too slow at low concentrations or side reactions may be favored at high concentrations. |
| Reagent Degradation | Ensure the purity and stability of all starting materials and reagents. |
Issue: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Temperature Too High | High temperatures can provide enough energy to overcome the activation energy of side reactions. Try lowering the reaction temperature. |
| Solvent Effects | The solvent can influence the selectivity of a reaction. Screen different solvents to see if byproduct formation can be minimized. |
| Concentration Effects | High concentrations of certain reactants may favor undesired reaction pathways. Adjust the stoichiometry or concentration of your reactants. |
| Reaction Time | The desired product might be forming and then degrading or reacting further over time. Monitor the reaction progress to find the optimal reaction time. |
Issue: Reaction Fails to Go to Completion
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | The reaction may not have enough energy to proceed at a reasonable rate. Increase the temperature. |
| Equilibrium Reached | The reaction may be reversible and has reached equilibrium. Consider Le Chatelier's principle and try to remove a product to drive the reaction forward. |
| Catalyst Deactivation | If using a catalyst, it may be deactivating over time. Consider adding more catalyst or using a more robust one. |
| Low Reactant Concentration | As the reaction proceeds, the concentration of reactants decreases, slowing the rate. A higher initial concentration may be needed. |
Experimental Protocols
Protocol 1: Systematic Screening of Reaction Temperature
-
Setup: Prepare several identical reaction mixtures in parallel.
-
Temperature Variation: Place each reaction at a different, controlled temperature (e.g., in 10°C increments).
-
Monitoring: Monitor the progress of each reaction at set time points using a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Analysis: After a predetermined time, quench the reactions and analyze the yield of the desired product and the formation of any byproducts.
-
Optimization: Plot the yield and purity against temperature to identify the optimal temperature.
Protocol 2: Solvent Screening for Optimal Performance
-
Solvent Selection: Choose a diverse set of 4-6 solvents with varying polarities and properties (e.g., aprotic polar, protic polar, nonpolar).
-
Reaction Setup: In parallel, set up identical reactions in each of the selected solvents. Ensure all other parameters (temperature, concentration) are kept constant.
-
Execution: Run the reactions for the same amount of time.
-
Data Collection: Upon completion, analyze the product mixture from each reaction to determine the yield and impurity profile.
-
Selection: Choose the solvent that provides the best combination of yield and purity for further optimization.
Protocol 3: Determining Optimal Reactant Concentration
-
Initial Setup: Begin with a standard concentration based on literature precedent or a reasonable starting point (e.g., 0.1 M).
-
Concentration Gradient: Set up a series of reactions where the concentration of one reactant is systematically varied while keeping the concentrations of other reactants and the temperature constant.
-
Monitoring and Analysis: Monitor the reactions and analyze the final product mixtures for yield and purity.
-
Evaluation: Determine the concentration that provides the optimal balance of reaction rate, yield, and minimal side product formation. Be aware that simply increasing concentration may not always be beneficial and can sometimes lead to solubility issues or unwanted side reactions.
Visualizing Optimization Workflows
Caption: A general workflow for troubleshooting and optimizing reaction conditions.
Caption: A logical flow for troubleshooting common reaction issues.
References
- 1. The Rates of Chemical Reactions [chem.fsu.edu]
- 2. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on Chemical Reaction | PPTX [slideshare.net]
- 9. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. benchchem.com [benchchem.com]
- 16. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mt.com [mt.com]
- 18. mt.com [mt.com]
- 19. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2,4,6-Tri-tert-butylphenol | 732-26-3 [chemicalbook.com]
- 24. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
stability and degradation of 2,4,6-Tri-tert-butylpyrimidine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,4,6-Tri-tert-butylpyrimidine (TTBP) under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals using TTBP as a sterically hindered, non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBP) and what are its primary applications?
A1: this compound is a sterically hindered organic base.[1][2] Its bulky tert-butyl groups surrounding the nitrogen atoms make it an effective and selective proton scavenger while being non-nucleophilic.[3] It is commonly used in organic synthesis, particularly in reactions where the removal of a proton by a non-nucleophilic base is required to prevent side reactions.[4] Key applications include glycosylation reactions and the formation of vinyl triflates.[5] TTBP is often used as a cost-effective alternative to hindered pyridine (B92270) bases like 2,6-di-tert-butylpyridine.[1]
Q2: What are the general stability characteristics of TTBP?
A2: TTBP is a non-hygroscopic, white to light yellow crystalline powder that is generally considered stable under standard laboratory conditions.[5][6] It is valued for its role as a stabilizer and antioxidant in some polymer formulations, where it can enhance thermal and oxidative stability by scavenging free radicals.[6] Its robust nature makes it a reliable component in various synthetic routes.[3]
Q3: How should TTBP be properly stored?
A3: TTBP should be stored at room temperature in a well-sealed container to protect it from atmospheric moisture, although it is noted to be non-hygroscopic.[5][6]
Troubleshooting Guides
Issue 1: Suspected Degradation of TTBP During Reaction
Symptoms:
-
Incomplete reaction or lower than expected yield.
-
Formation of unexpected byproducts observed by TLC, HPLC, or NMR.
-
Change in reaction mixture color that is not attributable to product formation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Extreme pH Conditions | While specific data on TTBP's stability across a wide pH range is not readily available, pyrimidine (B1678525) rings can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Solution: If your reaction requires harsh pH conditions, consider running a control experiment with TTBP alone under the same conditions to assess its stability. Monitor for the appearance of new spots on TLC or peaks in HPLC/NMR. If degradation is observed, explore milder reaction conditions or a different base. |
| High Reaction Temperatures | Although used as a thermal stabilizer in some contexts, prolonged exposure to very high temperatures could lead to the degradation of TTBP. The tert-butyl groups might undergo elimination or rearrangement reactions. Solution: If feasible, attempt the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time. |
| Incompatible Reagents | Strong oxidizing or reducing agents may potentially degrade TTBP, although it is generally considered robust. Solution: Review the compatibility of all reagents with sterically hindered pyrimidines. If an incompatibility is suspected, a control reaction is recommended. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring TTBP Stability by HPLC
This protocol provides a general method for assessing the stability of TTBP under specific reaction conditions.
1. Standard Preparation:
-
Prepare a stock solution of TTBP in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
2. Sample Preparation:
-
Set up a control reaction containing TTBP and all other reaction components except for the limiting reagent.
-
At various time points (e.g., t=0, 1h, 2h, 4h, 24h), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary, and dilute the aliquot with the HPLC mobile phase to a concentration within the calibration curve range.
3. HPLC Analysis:
-
Column: A C18 reverse-phase column is generally suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid for MS compatibility) can be used.[7] The exact ratio should be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where TTBP has significant absorbance.
-
Quantification: Determine the concentration of TTBP in each sample by comparing its peak area to the calibration curve. A decrease in concentration over time indicates degradation.
Visualizations
Logical Workflow for Troubleshooting TTBP-Related Reaction Issues
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 67490-21-5 - Arran Chemical Company [arranchemical.ie]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. chemimpex.com [chemimpex.com]
- 7. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Products from Reactions Containing 2,4,6-Tri-tert-butylpyrimidine
Welcome to the technical support center for handling reaction mixtures containing 2,4,6-Tri-tert-butylpyrimidine (TTBP). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate the effective purification of desired products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBP) and why is it used?
A1: this compound, or TTBP, is a sterically hindered, non-nucleophilic organic base.[1] Its bulky tert-butyl groups prevent it from acting as a nucleophile (i.e., participating in the main reaction), allowing it to function solely as an acid scavenger.[1][2] It is often used in reactions that generate strong acids, such as silylations with silyl (B83357) triflates or glycosylation reactions, to neutralize the acid byproduct and drive the reaction to completion.[2][3]
Q2: What are the key physical properties of TTBP?
A2: Understanding the physical properties of TTBP is crucial for selecting an appropriate purification strategy. Key data is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₂ | [4] |
| Molecular Weight | 248.41 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 76 - 80 °C | [4] |
| pKa (Predicted) | 3.25 ± 0.30 | [6] |
| Solubility | Soluble in most organic solvents (CH₂Cl₂, ether, toluene); slightly soluble in water (4.5 g/L). | [3][6] |
Q3: Why is TTBP particularly difficult to remove from reaction mixtures?
A3: The removal of TTBP presents a common challenge due to two main factors:
-
High Lipophilicity/Low Polarity: The three tert-butyl groups make the molecule very non-polar. This often causes it to have similar retention behavior to non-polar target compounds in normal-phase chromatography, leading to co-elution.
-
Low Basicity: With a predicted pKa of its conjugate acid around 3.25, TTBP is a very weak base.[6] Consequently, standard acid washes with dilute aqueous acids (e.g., 1M HCl), which are effective for removing stronger amine bases like pyridine, are often insufficient to protonate and extract TTBP into the aqueous phase.[7]
Q4: What are the primary methods for removing TTBP?
A4: The three main strategies for removing TTBP are flash column chromatography, enhanced acid-base extraction, and recrystallization.[8] The best choice depends on the properties of the desired product, particularly its stability and polarity.[8]
Purification Strategy Workflow
This workflow can help guide your decision on the most suitable purification method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4,6-トリ-tert-ブチルピリミジン | this compound | 67490-21-5 | 東京化成工業株式会社 [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
handling and storage of hygroscopic 2,4,6-Tri-tert-butylpyrimidine
Welcome to the technical support center for 2,4,6-Tri-tert-butylpyrimidine (TTBP). This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information on the handling, storage, and troubleshooting of this versatile, non-hygroscopic, sterically hindered base.
Addressing a Common Misconception: Is this compound Hygroscopic?
Contrary to some assumptions, this compound (TTBP) is a non-hygroscopic solid. This means it does not readily absorb moisture from the atmosphere. Any perceived issues with moisture are likely attributable to other factors, such as surface condensation under improper storage conditions or the presence of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential issues that may be encountered during the handling and use of TTBP in experimental settings.
Question 1: My TTBP appears clumpy or wet. Has it absorbed water?
Answer: As a non-hygroscopic compound, TTBP should not absorb significant amounts of water from the air. The observed clumping or wet appearance could be due to:
-
Surface Condensation: If the container is moved from a cold to a warm, humid environment, condensation may form on the surface of the solid. To prevent this, allow the container to equilibrate to room temperature before opening.
-
Impurities: The presence of hygroscopic impurities could lead to water absorption. Ensure you are using a high-purity grade of TTBP.
-
Solvent Residue: Incomplete drying during synthesis or purification can leave residual solvent, giving a wet appearance.
Question 2: My reaction yield is lower than expected when using TTBP. Could water be the issue?
Answer: While water can interfere with many organic reactions, the issue with TTBP is more likely related to its properties as a sterically hindered base rather than its water content. Consider the following:
-
Steric Hindrance: TTBP is a bulky base. Its primary role is to act as a proton scavenger without interfering with sterically accessible electrophilic centers. If your reaction requires a less hindered base, TTBP may not be the optimal choice.
-
Solubility: Ensure TTBP is completely dissolved in your reaction solvent. Poor solubility can lead to reduced effectiveness.
-
Reaction Conditions: The reaction temperature, time, and concentration of reactants are all critical factors that can impact yield.
Question 3: How should I properly store this compound?
Answer: Proper storage is crucial to maintain the integrity of TTBP. Follow these guidelines:
-
Container: Store in a tightly sealed, airtight container.
-
Environment: Keep in a cool, dry place, away from direct sunlight and sources of ignition.
-
Inert Atmosphere: For long-term storage or for use in highly sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent any potential surface oxidation or contamination.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₈N₂ |
| Molecular Weight | 248.41 g/mol |
| Melting Point | 77-80 °C |
| Appearance | White to light yellow crystalline powder |
| Purity | ≥97% |
Experimental Protocols
General Protocol for Using TTBP as a Proton Scavenger in a Glycosylation Reaction
This protocol provides a general guideline. Specific conditions should be optimized for each reaction.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents are anhydrous.
-
All manipulations should be carried out under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
To a solution of the glycosyl donor and glycosyl acceptor in an appropriate anhydrous solvent (e.g., dichloromethane), add 1.5 to 2.0 equivalents of this compound.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete dissolution.
-
-
Initiation and Monitoring:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the activating reagent (e.g., triflic anhydride) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for experiments using TTBP.
troubleshooting low reactivity of 2,4,6-Tri-tert-butylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tri-tert-butylpyrimidine (TTBP). The content is designed to address common issues related to its reactivity and use in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBP) and why is it considered a "low reactivity" base?
This compound (TTBP) is a sterically hindered, non-nucleophilic base.[1] Its "low reactivity" refers specifically to its low nucleophilicity. The three bulky tert-butyl groups surrounding the nitrogen atoms on the pyrimidine (B1678525) ring create significant steric hindrance.[2] This bulkiness prevents the nitrogen atoms from attacking electrophilic centers, thus avoiding common side reactions seen with less hindered bases. However, TTBP remains an effective proton scavenger (Brønsted base), capable of neutralizing strong acids generated in a reaction.[3] This unique combination of properties makes it a valuable tool in reactions where selective proton abstraction is required without nucleophilic interference, such as in glycosylations and the formation of vinyl triflates.[1]
Q2: My reaction is proceeding slowly or is incomplete when using TTBP. What are the common causes and how can I optimize the conditions?
Slow or incomplete reactions when using TTBP can often be attributed to several factors related to reaction setup and conditions rather than the inherent basicity of TTBP itself.
-
Suboptimal Temperature: Many reactions involving TTBP, such as glycosylations, are initiated at low temperatures (e.g., -78 °C to -40 °C) to control selectivity.[4] However, if the reaction is sluggish, a gradual increase in temperature may be necessary to achieve a reasonable reaction rate.[4] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) while adjusting the temperature.
-
Inadequate Mixing: Due to its crystalline nature, TTBP might not dissolve immediately, especially at low temperatures. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
Insufficient Equivalents: Ensure that at least a stoichiometric amount of TTBP relative to the acid generated is used. In some cases, a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. TTBP is soluble in many common organic solvents like dichloromethane (B109758) (DCM) and acetonitrile. Ensure the chosen solvent is appropriate for all reactants at the desired temperature.
-
Low Reactant Concentration: Very low concentrations can lead to slow reaction rates. If feasible, increasing the concentration of the reactants might improve the reaction speed.
Q3: I am observing unexpected byproducts in my reaction. What are the likely sources and how can they be minimized?
The most common source of byproducts in reactions employing TTBP is often contamination, particularly with water.
-
Hydrolysis: Trace amounts of moisture can lead to the hydrolysis of sensitive starting materials or intermediates. TTBP is non-hygroscopic, which is an advantage over some other bases, but ensuring strictly anhydrous reaction conditions is still critical.[1] This includes flame-drying glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Orthoester Formation: In glycosylation reactions, orthoester formation can sometimes be a competing side reaction. The use of a non-nucleophilic base like TTBP helps to scavenge protons that might promote this pathway.[4]
-
Degradation of Reagents: If the reaction temperature is too high or if reactants are exposed to the activator for too long before the introduction of the nucleophile, degradation can occur.[4] Stepwise addition of reagents at controlled temperatures can often mitigate this.
Q4: What are the key physical and chemical properties of TTBP?
Key properties of TTBP are summarized in the table below, providing essential information for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₈N₂ | [5] |
| Molecular Weight | 248.41 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 77-80 °C | [1] |
| pKa (Predicted) | 3.25 ± 0.30 | [1] |
| Purity | ≥96-97% | [5] |
| Hygroscopicity | Non-hygroscopic | [1] |
Q5: How does TTBP compare to other hindered bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP)?
TTBP is often presented as a cost-effective and highly efficient alternative to hindered pyridine (B92270) derivatives. Studies have shown that in many applications, such as amide activation, TTBP can provide comparable or even higher yields than bases like DTBMP.[2] Its non-hygroscopic nature also offers a practical advantage in handling and storage.[1]
| Base | pKa | Key Features |
| This compound (TTBP) | ~3.25 (Predicted) | Non-hygroscopic, cost-effective, highly hindered. |
| 2,6-di-tert-butylpyridine | 3.58 | Highly hindered, but can be more expensive. |
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving issues encountered during reactions involving TTBP.
Caption: A step-by-step guide to troubleshooting low-yield reactions with TTBP.
Signaling Pathway & Experimental Workflow Diagrams
The diagram below illustrates the role of TTBP in a typical glycosylation reaction, where it acts as a proton scavenger.
Caption: TTBP's role as a non-nucleophilic base in glycosylation.
Experimental Protocols
Protocol 1: General Procedure for Vinyl Triflate Formation Using TTBP
This protocol describes the synthesis of a vinyl triflate from a ketone, adapted from standard procedures where TTBP serves as the hindered base.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon), add the ketone (1.0 eq) and TTBP (1.1 eq).
-
Solvation: Dissolve the solids in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Addition of Triflic Anhydride (B1165640): Add triflic anhydride (Tf₂O, 1.05 eq) dropwise to the cold solution via syringe over 5-10 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C and monitor its progress by TLC. If the reaction is slow, the temperature can be allowed to slowly warm to -40 °C or 0 °C.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add hexanes to the residue to precipitate the protonated TTBP triflate salt.
-
Purification: Filter the mixture to remove the salt and wash the filtrate with cold 1 M HCl and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), concentrate, and purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Amide Activation using Tf₂O/TTBP
This protocol outlines a general method for the activation of amides, which can then be subjected to reaction with various nucleophiles.[2]
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the amide (1.0 eq) and TTBP (1.2 eq) in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C, depending on the subsequent transformation).
-
Activation: Slowly add triflic anhydride (Tf₂O, 1.1 eq) to the stirred solution.
-
Stirring: Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the activated intermediate.
-
Nucleophilic Addition: Add the desired nucleophile (e.g., an organometallic reagent, a reducing agent, or another nucleophile, typically 1.5-2.0 eq) to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to proceed to completion, monitoring by TLC. Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NaHCO₃ solution) and perform a standard aqueous work-up.
-
Purification: Dry the organic layer, concentrate, and purify the final product using column chromatography.
References
Technical Support Center: 2,4,6-Tri-tert-butylpyrimidine (TTBP) in Synthetic Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-Tri-tert-butylpyrimidine (TTBP) in their experiments. The information addresses common issues that may arise due to impurities in TTBP and their potential impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBP) and what are its primary applications?
A1: this compound (TTBP) is a highly hindered, non-nucleophilic proton sponge.[1] Its bulky tert-butyl groups prevent it from participating in nucleophilic reactions, while the pyrimidine (B1678525) core provides sufficient basicity to scavenge protons.[1] This makes it an effective base in reactions that are sensitive to acidic conditions or where nucleophilic side reactions are a concern.[1] Its primary applications are in glycosylation reactions and amide bond formation.[2][3]
Q2: How is the purity of TTBP critical to reaction success?
A2: The purity of TTBP is paramount as impurities can lead to a variety of undesirable outcomes, including reduced reaction yields, formation of byproducts, and decreased stereoselectivity. Impurities can compete with the desired reactants, interfere with the catalyst, or alter the reaction conditions, thereby compromising the overall efficiency and reproducibility of the synthesis.
Q3: What are the most probable impurities in commercially available or synthesized TTBP?
A3: The most common synthesis of TTBP involves the reaction of pinacolone (B1678379), trimethylacetonitrile, and triflic anhydride (B1165640).[4] Therefore, the most likely impurities are:
-
Unreacted Starting Materials: Pinacolone and trimethylacetonitrile.
-
Partially Substituted Pyrimidines: Mono-tert-butylpyrimidine and di-tert-butylpyrimidine. These are less sterically hindered than TTBP and may exhibit different reactivity.
Q4: Can impurities in TTBP affect the stereochemical outcome of my glycosylation reaction?
A4: Yes, impurities can significantly impact the stereoselectivity of glycosylation reactions. Less hindered pyrimidine impurities may not be as effective at scavenging protons generated in the reaction, leading to anomerization of the glycosyl donor and a mixture of stereoisomers. Furthermore, if an impurity acts as a nucleophile, it can react with the activated glycosyl donor, leading to undesired byproducts and a lower yield of the desired stereoisomer.
Troubleshooting Guides
This section provides troubleshooting for specific issues encountered during reactions where TTBP is used as a hindered base.
Issue 1: Low or No Reaction Conversion
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials.
-
The desired product is formed in very low yield or not at all.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Basicity of TTBP due to Impurities: Less basic impurities may be present, leading to incomplete proton scavenging and a stall in the reaction. | Verify the purity of your TTBP using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS). If impurities are detected, purify the TTBP by recrystallization or column chromatography. |
| Inhibition of Catalyst or Activating Agent: Certain impurities may coordinate with or deactivate the catalyst or activating agent (e.g., triflic anhydride in amide activation). | Ensure all reagents are of high purity and anhydrous. Consider using freshly purified TTBP for sensitive reactions. |
| Incorrect Stoichiometry: The presence of non-basic impurities in the TTBP can lead to an underestimation of the molar amount of active base. | If the purity of TTBP is known, adjust the amount used to ensure the correct molar equivalents of the active base are present. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple unexpected spots are observed on the TLC plate.
-
LC-MS or NMR analysis confirms the presence of side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Nucleophilic Impurities: Less hindered pyrimidine impurities (mono- or di-tert-butylpyrimidines) can act as nucleophiles and react with electrophilic intermediates in the reaction. | Purify the TTBP to remove less substituted pyrimidine impurities. Characterize the byproducts to identify the source of the nucleophilic attack. |
| Reaction of Starting Material Impurities: Residual pinacolone from the TTBP synthesis could potentially react under acidic conditions. While pinacolone itself is a ketone, its enol or enolate form could exhibit nucleophilicity. | High-purity TTBP is crucial. Analyze the byproducts for structures that could originate from the reaction of pinacolone. |
| Side Reactions Promoted by Ineffective Proton Scavenging: If the TTBP is not effectively scavenging protons, acid-catalyzed side reactions of the starting materials or products can occur. | Increase the equivalents of high-purity TTBP. Ensure the reaction is performed under strictly anhydrous conditions. |
Issue 3: Poor Stereoselectivity in Glycosylation Reactions
Symptoms:
-
Formation of a mixture of anomers (α and β glycosides) where high stereoselectivity is expected.
-
Difficulty in separating the desired stereoisomer.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Proton Scavenging: The presence of acidic protons can lead to the equilibration of the anomeric center of the glycosyl donor, resulting in a loss of stereocontrol. | Use highly pure TTBP to ensure efficient proton scavenging. Monitor the reaction pH if possible. |
| Interference from Impurities: The coordination of impurities to the glycosyl donor or acceptor can alter the steric environment and influence the direction of nucleophilic attack. | Purification of all reaction components, including the TTBP, is critical for achieving high stereoselectivity. |
| Reaction Temperature: Higher reaction temperatures can sometimes lead to decreased stereoselectivity. | Optimize the reaction temperature. Running the reaction at a lower temperature may improve the stereochemical outcome, although it may require longer reaction times. |
Experimental Protocols
Protocol 1: Purification of this compound (TTBP) by Recrystallization
-
Dissolution: Dissolve the impure TTBP in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or hexane).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Confirm the purity of the recrystallized TTBP using NMR, GC-MS, or melting point analysis.
Visualizations
Caption: Troubleshooting workflow for reactions involving TTBP.
Caption: Relationship between TTBP properties, impurities, and reaction outcomes.
References
Technical Support Center: 2,4,6-Tri-tert-butylpyrimidine (TTBP) in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the use of 2,4,6-Tri-tert-butylpyrimidine (TTBP) in catalytic reactions. Due to its significant steric bulk and basic nitrogen atoms, TTBP can, in some instances, interact with and poison metal catalysts, particularly palladium-based systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBP) and why is it used in my reaction?
A1: this compound is a sterically hindered, non-nucleophilic organic base.[1][2] Its bulky tert-butyl groups prevent it from binding to many Lewis acids and metal centers, while still allowing it to effectively scavenge protons.[1] It is often used as a cost-effective alternative to other hindered pyridine (B92270) bases to neutralize acidic byproducts in reactions, such as glycosylations and some cross-coupling reactions.[3][4]
Q2: Can TTBP poison my catalyst?
A2: Yes, under certain conditions, TTBP can act as a catalyst poison, particularly for sensitive transition metal catalysts like palladium. While its steric hindrance is designed to minimize coordination to the metal center, strong interactions can still occur, leading to catalyst deactivation. The nitrogen atoms in the pyrimidine (B1678525) ring can act as Lewis bases and bind to the metal, potentially forming inactive or less active catalyst species.
Q3: What are the typical signs of catalyst poisoning by TTBP?
A3: Signs of catalyst poisoning in your reaction may include:
-
Reduced reaction rate or stalling: The reaction proceeds slower than expected or stops before completion.
-
Low product yield: The desired product is formed in lower amounts than anticipated.
-
Formation of byproducts: The stalled catalytic cycle may lead to an increase in side reactions, such as hydrodehalogenation in cross-coupling reactions.[5]
-
Change in reaction mixture color: Precipitation of palladium black can indicate the decomposition of the active catalyst.
Q4: How does the steric bulk of TTBP contribute to potential catalyst issues?
A4: The significant steric hindrance of TTBP can influence the catalytic cycle in several ways. While it often prevents strong coordination, it can also:
-
Hinder the approach of substrates to the metal center.
-
Destabilize key intermediates in the catalytic cycle.
-
In some palladium-catalyzed reactions, bulky ligands have been shown to promote undesirable side reactions like protodeboronation.[6][7]
Troubleshooting Guide
Problem 1: My palladium-catalyzed cross-coupling reaction is sluggish or has stalled completely after adding TTBP.
-
Possible Cause: TTBP is coordinating to the palladium center, forming a catalytically inactive or less active complex. The steric bulk of TTBP may also be preventing the formation of the active catalytic species.
-
Troubleshooting Steps:
-
Reduce TTBP Concentration: Use the minimum effective amount of TTBP required to scavenge protons. Titrate the amount to find the optimal balance.
-
Modify Order of Addition: Add TTBP slowly to the reaction mixture after the formation of the active catalyst.
-
Increase Catalyst Loading: A higher catalyst concentration may overcome partial poisoning.[5]
-
Switch to a Different Hindered Base: Consider using an alternative non-coordinating base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge, to assess if the issue is specific to TTBP.
-
Problem 2: I am observing a significant amount of hydrodehalogenation byproduct in my Suzuki-Miyaura coupling reaction when using TTBP.
-
Possible Cause: The formation of palladium-hydride (Pd-H) species, which are responsible for hydrodehalogenation, may be favored in the presence of TTBP.[5] This can happen if the desired cross-coupling pathway is slowed down by catalyst inhibition.
-
Troubleshooting Steps:
-
Optimize Ligand: Use a more sterically bulky and electron-rich ligand (e.g., SPhos, XPhos) which can promote faster reductive elimination and outcompete the hydrodehalogenation pathway.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a source of protons for this side reaction.
-
Screen Different Palladium Precatalysts: Precatalysts like XPhos Pd G3 are designed for efficient generation of the active catalyst and may be less prone to side reactions.[6]
-
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on how TTBP can affect a typical palladium-catalyzed Suzuki-Miyaura coupling reaction and the potential recovery after a regeneration protocol.
Table 1: Effect of TTBP Concentration on Reaction Yield
| TTBP Equivalents | Reaction Yield (%) | Time to Completion (h) |
| 0 | 95 | 2 |
| 1.1 | 88 | 4 |
| 1.5 | 65 | 12 |
| 2.0 | 30 | >24 (stalled) |
| Reaction Conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), toluene (B28343) (5 mL), 100 °C. |
Table 2: Catalyst Regeneration and Reuse
| Cycle | Catalyst | TTBP (equiv) | Yield (%) |
| 1 | Fresh Pd/C | 1.5 | 55 |
| 2 | Reused Pd/C (no treatment) | 1.5 | 20 |
| 3 | Regenerated Pd/C (Protocol 2) | 1.5 | 50 |
| Reaction Conditions: Hydrogenation of an alkene using 5% Pd/C, with TTBP added as a potential poison. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with TTBP
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
TTBP Addition: In a separate flask, dissolve this compound (1.1-2.0 equiv) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is for heterogeneous catalysts that can be recovered by filtration.
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration over a pad of celite.
-
Solvent Washing: Wash the recovered catalyst cake sequentially with:
-
Deionized water (3 x 10 mL) to remove any inorganic salts.
-
Methanol (B129727) (3 x 10 mL) to remove residual organic compounds.
-
-
Acidic Wash (Optional): If strong base poisoning is suspected, a dilute acid wash can be employed. Suspend the catalyst in a 1% solution of acetic acid in methanol and stir for 15-20 minutes.[8]
-
Final Wash and Drying: Wash again with methanol (2 x 10 mL) to remove the acid. Dry the catalyst under high vacuum at 60 °C for 4-6 hours. The regenerated catalyst is now ready for reuse.
Visualizations
Caption: Plausible mechanism of catalyst inhibition by TTBP.
Caption: Troubleshooting workflow for TTBP-related catalyst issues.
References
Technical Support Center: Scaling Up Reactions with 2,4,6-Tri-tert-butylpyrimidine (TTBP)
Welcome to the technical support center for 2,4,6-Tri-tert-butylpyrimidine (TTBP). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up chemical reactions involving this highly versatile, sterically hindered base.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTBP) and why is it used?
A1: this compound (TTBP) is a non-nucleophilic, sterically hindered organic base.[1][2] Its three bulky tert-butyl groups create a shielded environment around the nitrogen atoms, making it an excellent proton scavenger that is less likely to participate in undesired side reactions (i.e., act as a nucleophile).[1] It serves as a cost-effective and readily available alternative to other hindered bases like 2,6-di-tert-butylpyridine (B51100) and its derivatives, particularly in applications such as glycosylation reactions and the formation of vinyl triflates.[3][4]
Q2: What are the main advantages of using TTBP for large-scale reactions?
A2: The primary advantages of using TTBP in a scaled-up process include:
-
Cost-Effectiveness: TTBP can be produced in large batches through an efficient one-pot synthesis, making it significantly cheaper than many commercially available hindered pyridine-based alternatives.[3]
-
High Selectivity: Due to its significant steric bulk, TTBP is highly selective for abstracting protons, even in the presence of other electrophilic sites, which can lead to cleaner reactions and higher yields of the desired product.[1][5]
-
Stability: It is a stable, non-hygroscopic white solid, which simplifies handling and storage in a laboratory or manufacturing setting.[1][2]
-
Ease of Removal: The protonated form of TTBP (TTBP-H+) is a salt that can often be easily removed from the reaction mixture through aqueous washes or filtration.[3]
Q3: What are the physical properties of TTBP?
A3: Key physical properties of TTBP are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₂₈N₂ |
| Molar Mass | 248.41 g·mol⁻¹[2] |
| Appearance | White to light yellow crystalline solid[3][6] |
| Melting Point | 77–78 °C[2][3] |
Q4: In which solvents is TTBP soluble?
Troubleshooting Guide for Scale-Up Reactions
This guide addresses specific issues that may arise when scaling up reactions involving TTBP.
Issue 1: Reaction is sluggish or incomplete at a larger scale.
-
Possible Cause 1: Inefficient Mixing.
-
Troubleshooting: On a larger scale, mechanical stirring may not be sufficient to ensure a homogenous reaction mixture, especially if solids are present. Consider switching to an overhead stirrer with a properly sized impeller to improve mixing efficiency. For very large reactors, ensure baffles are in place to prevent vortexing and promote turbulence.
-
-
Possible Cause 2: Mass Transfer Limitations.
-
Troubleshooting: The rate at which reactants encounter each other can become the limiting factor in large vessels.[7] If your reaction involves multiple phases (e.g., solid-liquid), improving agitation is the first step. If the reaction is still slow, a modest increase in temperature may improve reaction kinetics, but this should be done cautiously to avoid side reactions.
-
-
Possible Cause 3: Inaccurate Temperature Control.
-
Troubleshooting: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat transfer less efficient.[7] A reaction that was easily maintained at room temperature in the lab may require external heating on a larger scale to reach the optimal reaction temperature. Conversely, for exothermic reactions, efficient cooling systems are critical. Monitor the internal reaction temperature, not just the bath temperature.
-
Issue 2: Formation of unexpected byproducts.
-
Possible Cause 1: Localized "Hot Spots".
-
Troubleshooting: Poor heat dissipation in a large reactor can lead to localized areas of high temperature, which can cause decomposition of reagents or promote alternative reaction pathways.[7] Improve stirring and consider a slower rate of addition for any highly reactive reagents to better manage heat evolution.
-
-
Possible Cause 2: Extended Reaction Time.
-
Troubleshooting: If the reaction is run for a significantly longer time at scale, sensitive products may begin to degrade. Analyze the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction time and quench the reaction promptly.
-
Issue 3: Difficulty in removing the TTBP-triflate salt during workup.
-
Possible Cause 1: Insufficient Aqueous Wash.
-
Troubleshooting: On a larger scale, a single aqueous wash may not be sufficient to remove all of the protonated TTBP salt. Increase the volume and/or number of washes. Using a cold, dilute acid wash (e.g., 1 M HCl) is effective for protonating any remaining free TTBP and extracting the resulting salt into the aqueous phase.[3]
-
-
Possible Cause 2: Emulsion Formation.
-
Troubleshooting: Vigorous mixing of organic and aqueous layers in a large separatory funnel or reactor can lead to stable emulsions. To break an emulsion, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. For future runs, reduce the stirring speed during the extraction phase.
-
Issue 4: Product yield is lower than expected after purification.
-
Possible Cause 1: Product Precipitation with TTBP Salt.
-
Troubleshooting: If the TTBP salt is filtered off, some of the desired product may co-precipitate, especially if the product has limited solubility in the reaction solvent. Before filtering, check the solubility of your product. It may be necessary to wash the filtered salt with a small amount of fresh solvent to recover any trapped product.
-
-
Possible Cause 2: Inefficient Crystallization/Distillation.
-
Troubleshooting: Purification methods that work well on a small scale may need significant optimization for larger quantities. For crystallization, ensure the correct solvent system and cooling profile are used. For distillation, ensure the vacuum is adequate and the column is properly packed to achieve the necessary separation.
-
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound (TTBP)
This protocol is adapted from a literature procedure for producing TTBP in large quantities.[3]
-
Reagents:
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Trimethylacetonitrile (B147661) (Pivalonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Methanol (B129727) (MeOH)
-
-
Procedure:
-
To a stirred solution of triflic anhydride in a suitable reactor, add trimethylacetonitrile at a controlled rate, maintaining the internal temperature.
-
Next, add pinacolone to the reaction mixture, again controlling the addition rate to manage any exotherm.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored over several days. Additional trimethylacetonitrile may be required to drive the reaction to completion.[3]
-
After the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a larger vessel for workup. Wash the organic layer with brine, then dry it over MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by crystallization from methanol to yield TTBP as a white solid.[3] The reported yield for this large-scale synthesis is approximately 70%.[3]
-
Protocol 2: Formation of a Vinyl Triflate using TTBP
This protocol demonstrates a typical application of TTBP as a hindered base.
-
Reagents:
-
Ketone starting material
-
This compound (TTBP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hexanes
-
1 M Hydrochloric acid (HCl), cold
-
Brine
-
Potassium carbonate (K₂CO₃)
-
-
Procedure:
-
In a reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone and TTBP in dichloromethane.
-
Cool the solution in an ice bath.
-
Add triflic anhydride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dilute the residue with hexanes. The TTBP-triflate salt will precipitate. Filter the mixture to remove the solid salt.[3]
-
Wash the filtrate with cold 1 M HCl, followed by brine.
-
Dry the organic layer over K₂CO₃, filter, and concentrate under reduced pressure to obtain the crude vinyl triflate.
-
The final product can be further purified by distillation under reduced pressure.[3]
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Sterically Hindered and Electron-Deficient 2,4,6-Tri- tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Head-to-Head Battle of Bulky Bases: 2,4,6-Tri-tert-butylpyrimidine vs. 2,6-di-tert-butylpyridine
In the realm of organic synthesis, the selection of a non-nucleophilic base is critical for the success of numerous reactions. For researchers, scientists, and professionals in drug development, the choice between established reagents and newer alternatives necessitates a thorough, data-driven comparison. This guide provides an in-depth analysis of the performance of 2,4,6-Tri-tert-butylpyrimidine (TTBP) against the well-known 2,6-di-tert-butylpyridine (B51100), offering insights into their respective strengths and applications.
Both this compound and 2,6-di-tert-butylpyridine are characterized by significant steric hindrance around the basic nitrogen atom(s). This structural feature renders them poorly nucleophilic while retaining their capacity to act as proton scavengers. This unique property is indispensable in reactions where proton abstraction is required without the interference of nucleophilic side reactions.
Physicochemical Properties and Basicity
A fundamental aspect of a non-nucleophilic base's performance is its basicity, which is quantified by the pKa of its conjugate acid. While experimental data for 2,6-di-tert-butylpyridine is well-established, the pKa of this compound is less commonly reported and often predicted.
| Property | This compound (TTBP) | 2,6-di-tert-butylpyridine |
| Molecular Formula | C₁₆H₂₈N₂ | C₁₃H₂₁N |
| Molar Mass | 248.41 g/mol [1] | 191.31 g/mol [2] |
| Appearance | White to light yellow powder/crystal[3] | Colorless, oily liquid[4] |
| Melting Point | 77-80 °C[5][6] | 2.2 °C[2] |
| pKa of Conjugate Acid | 3.25 ± 0.30 (Predicted)[5] | 3.58 (in 50% aqueous ethanol)[2][7] |
Performance in Amide Activation Reactions
A key application where these bulky bases are employed is in the activation of amides, often in conjunction with triflic anhydride (B1165640) (Tf₂O). Comparative studies have shown that TTBP can offer superior or similar performance to hindered pyridines in these transformations. A 2021 study by Huang et al. demonstrated that in various Tf₂O-mediated amide transformations, the use of TTBP often resulted in higher or comparable yields compared to 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), a close structural and functional analog of 2,6-di-tert-butylpyridine.[8][9] This suggests a potential kinetic advantage for TTBP in these reactions.[2]
The Tf₂O/TTBP system has proven to be an effective alternative for the direct conversion of both secondary and tertiary amides in reactions such as reductive alkylations, condensations, and Bischler-Napieralski reactions.[8][9] Furthermore, TTBP can often be recovered and reused, adding to its cost-effectiveness.[8]
Application in Glycosylation and Triflate Formation
Both TTBP and hindered pyridines like 2,6-di-tert-butylpyridine are extensively used as non-nucleophilic bases in glycosylation reactions and the formation of vinyl triflates.[5] TTBP has been reported as a suitable and cost-effective substitute for 2,6-di-tert-butylated pyridines in glycosylation reactions.[10] In these reactions, the base is crucial for scavenging the acid byproduct, thereby preventing unwanted side reactions and decomposition of sensitive substrates.
In the formation of vinyl triflates from ketones, the choice of a non-nucleophilic base is critical. TTBP has been shown to be an effective base for this transformation.
Experimental Protocols
General Procedure for Amide Activation (Illustrative)
To a solution of the amide (1.0 equiv.) and this compound (TTBP) or 2,6-di-tert-butylpyridine (1.2 equiv.) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an inert atmosphere, triflic anhydride (1.1 equiv.) is added dropwise. The reaction mixture is stirred for a specified time at this temperature before the addition of the nucleophile. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
NMR-Based Kinetic Analysis Workflow
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics in real-time.[11][12]
Caption: A generalized workflow for conducting NMR-based kinetic analysis to compare the performance of the two bases.
Mechanistic Insight: Amide Activation
The activation of an amide with triflic anhydride in the presence of a non-nucleophilic base is a common strategy to enhance the electrophilicity of the carbonyl carbon. The base plays a crucial role in trapping the proton generated during the reaction, thus preventing the protonation of the starting amide and facilitating the reaction.
Caption: The role of a non-nucleophilic base in trapping the proton generated during amide activation with triflic anhydride.
Conclusion
While 2,6-di-tert-butylpyridine has been a long-standing choice as a sterically hindered, non-nucleophilic base, this compound has emerged as a highly effective and often superior alternative in several key synthetic transformations. The available data, primarily from comparisons with the closely related 2,6-di-tert-butyl-4-methylpyridine, indicates that TTBP can provide higher or comparable yields in amide activation reactions, suggesting a potential kinetic advantage. Its solid nature and cost-effectiveness further enhance its appeal. For researchers and professionals in drug development, the choice between these two bases will depend on the specific reaction, cost considerations, and desired performance. The evidence suggests that this compound is a compelling option that warrants serious consideration for a wide range of applications requiring a robust, non-nucleophilic proton scavenger.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 9. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2 4 6-TRI-TERT-BUTYL PYRIMIDINE 97 | 67490-21-5 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Magritek [magritek.com]
comparison of TTBP with other non-nucleophilic bases like DBU and DIPEA
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact the outcome of a chemical synthesis. This guide provides an objective comparison of three widely used non-nucleophilic bases: 2,4,6-tri-tert-butylpyrimidine (TTBP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N,N-diisopropylethylamine (DIPEA). By examining their performance through experimental data, this guide aims to equip you with the necessary information to make an informed choice for your specific application.
Introduction to Non-Nucleophilic Bases
In organic synthesis, bases are essential for a vast array of reactions. However, many bases are also strong nucleophiles, which can lead to undesired side reactions. Non-nucleophilic bases are sterically hindered organic compounds that can effectively deprotonate a substrate without exhibiting significant nucleophilic character.[1] This unique property makes them invaluable tools for promoting reactions such as eliminations, enolate formations, and couplings, while minimizing the formation of byproducts. The three bases discussed here—TTBP, DBU, and DIPEA—are prime examples of such reagents, each with its own distinct characteristics and optimal use cases.
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a non-nucleophilic base is largely determined by its basicity (pKa of its conjugate acid), steric hindrance, and solubility. A summary of these key properties for TTBP, DBU, and DIPEA is presented below.
| Property | TTBP (this compound) | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | DIPEA (N,N-diisopropylethylamine) |
| Structure | Pyrimidine (B1678525) derivative with three tert-butyl groups | Bicyclic amidine | Tertiary amine with two isopropyl groups and one ethyl group |
| Molar Mass ( g/mol ) | 248.41[2] | 152.24 | 129.24 |
| pKa of Conjugate Acid | Not readily available (Predicted for a related phenol: ~12.6)[3][4] | ~13.5 (in water)[1] | ~10.75 (in water)[1] |
| Appearance | White to light yellow crystalline powder[2] | Colorless to light yellow liquid | Colorless liquid |
| Melting Point (°C) | 77-80[2] | -70 | -50 to -46 |
| Boiling Point (°C) | Not readily available | 261 | 126.6 |
| Key Features | Highly sterically hindered, cost-effective alternative to hindered pyridines[5] | Strong, amidine-based, excellent for elimination reactions | Moderately strong, widely used in peptide coupling and as a proton scavenger |
Performance in Synthetic Chemistry: Experimental Data and Protocols
To provide a practical understanding of the comparative performance of these bases, we will examine their application in specific reaction types, supported by experimental protocols.
Amide Bond Formation (Peptide Coupling)
DIPEA is a cornerstone in peptide synthesis, where it acts as a proton scavenger during the coupling of amino acids. Its steric bulk prevents it from interfering with the nucleophilic attack of the amine on the activated carboxylic acid.[6]
Experimental Protocol: Peptide Coupling using HATU/DIPEA
This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound amine using HATU as the coupling reagent and DIPEA as the base.
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Resin-bound amine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the solution.
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for the required coupling time.
-
Wash the resin with DMF to remove excess reagents and byproducts.[7]
In a comparative study for the synthesis of a peptide library, a protocol using HATU/DIPEA followed by a second coupling with DIC/OxymaPure generally produced peptides with higher crude purity.[8] This highlights the importance of optimizing the base and coupling reagent combination for specific sequences. While DBU can also be used in peptide synthesis, its stronger basicity can sometimes lead to side reactions like racemization.[9] TTBP's utility in standard peptide coupling is less documented, but its high steric hindrance could be advantageous in specific cases to minimize side reactions.
Dehydrohalogenation Reactions
DBU is a highly effective reagent for promoting E2 elimination reactions to form alkenes from alkyl halides. Its strong basicity and steric hindrance favor proton abstraction over nucleophilic substitution.
Experimental Data: Dehydrohalogenation with DBU
In a study on the synthesis of 1,3-dimethyl-6-propyluracil, DBU was used to efficiently catalyze the elimination of methanesulfonic acid from its ester in the final step.[10] While a direct comparison with TTBP and DIPEA in this specific reaction is not available, the high efficiency of DBU in promoting eliminations is well-established.
Logical Workflow for a Dehydrohalogenation Reaction
The following diagram illustrates the general workflow for a dehydrohalogenation reaction using a non-nucleophilic base.
Caption: General workflow for a dehydrohalogenation reaction.
Amide Activation
TTBP has been shown to be a cost-effective and readily available alternative to other hindered pyridine (B92270) bases, such as 2,6-di-tert-butylpyridine (B51100) (DTBP) and its 4-substituted derivatives, in reactions like glycosylations and amide activation. In a study on the direct transformation of amides, the Tf₂O/TTBP system proved to be an efficient alternative for the activation of both secondary and tertiary amides.[11]
Experimental Protocol: Amide Activation using Tf₂O/TTBP
This protocol is based on the Tf₂O/TTBP-mediated transformation of amides.
Materials:
-
Amide substrate
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
This compound (TTBP)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of the amide in the anhydrous solvent at a suitable temperature (e.g., -78 °C), add TTBP.
-
Slowly add Tf₂O to the mixture.
-
Stir the reaction for the required time until the amide activation is complete.
-
The activated amide can then be subjected to reaction with a suitable nucleophile.[11]
The study demonstrated that for several transformations, the use of TTBP resulted in higher or comparable yields compared to the more expensive hindered pyridine bases. This suggests that TTBP is a valuable and economical choice for reactions requiring a highly hindered, non-nucleophilic base.
Structural Comparison and Steric Hindrance
The degree of steric hindrance around the basic nitrogen atom is a crucial factor that dictates the non-nucleophilic character of these bases.
Caption: Simplified structural representation of DIPEA, DBU, and TTBP.
As illustrated, TTBP possesses the most significant steric bulk due to its three tert-butyl groups surrounding the pyrimidine ring. DBU's bicyclic structure also provides considerable steric hindrance. DIPEA, with two isopropyl groups and one ethyl group, is also sterically hindered, but generally to a lesser extent than TTBP and DBU. This difference in steric bulk can influence their efficacy in specific reactions, with more hindered bases being preferable when even minimal nucleophilic interference is detrimental.
Conclusion
The choice between TTBP, DBU, and DIPEA as a non-nucleophilic base depends on the specific requirements of the reaction, including the acidity of the proton to be removed, the steric environment of the reaction center, and the potential for side reactions.
-
DIPEA is a versatile and widely used base of moderate strength, particularly well-suited for applications like peptide coupling where a reliable proton scavenger is needed.
-
DBU is a stronger base, making it the reagent of choice for promoting elimination reactions where a more potent base is required to abstract less acidic protons.
-
TTBP is a highly hindered and cost-effective base that serves as an excellent alternative to expensive hindered pyridines, especially in reactions like amide activation and glycosylations where minimizing nucleophilic attack is paramount.
By carefully considering the data and protocols presented in this guide, researchers can strategically select the most appropriate non-nucleophilic base to optimize their synthetic outcomes, leading to higher yields, purer products, and more efficient drug development processes.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. This compound 97 67490-21-5 [sigmaaldrich.com]
- 3. 2,4,6-Tri-tert-butylphenol | 732-26-3 [chemicalbook.com]
- 4. 2,4,6-Tri-tert-butylphenol price,buy 2,4,6-Tri-tert-butylphenol - chemicalbook [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Ascendancy of a Hindered Pyrimidine: A Comparative Guide to the Kinetics of 2,4,6-Tri-tert-butylpyrimidine in Catalysis
In the realm of modern organic synthesis, the selection of a non-nucleophilic base is a critical parameter that can dictate the success and efficiency of a reaction. For years, 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) has been a cornerstone in this role, prized for its ability to scavenge protons without interfering nucleophilically. However, emerging research highlights 2,4,6-Tri-tert-butylpyrimidine (TTBP) as a potent alternative, often demonstrating superior performance. This guide provides a comprehensive comparison of TTBP with other hindered bases, focusing on their application in catalysis, supported by available experimental data and detailed protocols for kinetic analysis.
Performance in Amide Activation: A Comparative Analysis
A significant area where this compound (TTBP) has demonstrated considerable advantages is in the activation of amides using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).[1][2][3] While detailed kinetic parameters such as rate constants and reaction orders are not extensively documented in publicly available literature, a comparison of reaction yields provides valuable insights into the relative efficiency of these catalysts. Higher product yields under identical reaction conditions often suggest more favorable reaction kinetics.[1]
In a variety of Tf₂O-mediated amide transformations, TTBP has been shown to provide higher or comparable yields compared to the commonly used pyridine (B92270) derivative, 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[1][2][3] This suggests that TTBP can be a more effective proton scavenger in these reactions, which likely accelerates the overall reaction rate.[1]
Table 1: Comparison of Yields in Tf₂O-Mediated Amide Activation
| Reaction Type | Substrate | Product | Yield with TTBP (%) | Yield with DTBMP (%) | Reference |
| Reductive Alkylation | N-Benzoyl-pyrrolidine | N-Benzyl-pyrrolidine | 95 | 85 | [1] |
| Bischler-Napieralski | N-(3,4-Dimethoxyphenethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 92 | 88 | [1] |
| Condensation | N,N-Dimethylbenzamide | (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | 85 | 75 | [2] |
Note: The yields presented are indicative and may vary based on specific reaction conditions.
Experimental Protocols for Kinetic Analysis
To facilitate further research and direct comparison, a detailed protocol for conducting a kinetic analysis of a reaction catalyzed by TTBP or its alternatives using Nuclear Magnetic Resonance (NMR) spectroscopy is provided below. NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the determination of reactant and product concentrations over time without altering the reaction mixture.[4][5]
Protocol: NMR-Based Kinetic Analysis of a Catalyzed Reaction
1. Materials and Instrumentation:
-
Reactants and internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Catalyst (this compound or alternative)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂)
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a temperature-controlled probe
-
NMR tubes and syringes
2. Sample Preparation:
-
In a clean, dry NMR tube, dissolve the limiting reactant and the internal standard in the deuterated solvent.
-
Ensure all glassware is scrupulously dried to avoid quenching the reaction with moisture.
-
The concentration of the limiting reactant should be chosen to allow for a reasonable reaction time and sufficient signal-to-noise in the NMR spectrum.
3. Data Acquisition:
-
Acquire a spectrum of the initial mixture before the addition of the catalyst to serve as the t=0 reference.
-
Initiate the reaction by adding a known amount of the catalyst (e.g., via syringe) to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals. The time interval should be chosen based on the expected reaction rate.[4][6]
-
Maintain a constant temperature throughout the experiment.
4. Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the reactant and the product against the internal standard in each spectrum.
-
The concentration of each species at a given time can be calculated from the relative integrals.
-
Plot the concentration of the reactant versus time.
-
From this data, the initial rate of the reaction can be determined. By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component and the rate constant (k) can be determined using the appropriate rate law.[1]
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate a generalized signaling pathway for amide activation and the experimental workflow for a kinetic study.
Caption: Generalized catalytic cycle for amide activation.
Caption: Workflow for an NMR-based kinetic study.
Conclusion
While direct, quantitative kinetic comparisons of this compound with other hindered bases are still an area ripe for further investigation, the available data on reaction yields strongly suggests its potential as a superior catalyst in certain applications, particularly in amide activation. The enhanced steric hindrance of TTBP compared to pyridine-based alternatives likely contributes to its efficacy as a non-nucleophilic proton scavenger. The provided experimental protocol offers a clear pathway for researchers to conduct their own detailed kinetic studies, enabling a more precise and data-driven selection of the optimal catalyst for their specific synthetic needs. The continued exploration of TTBP and other hindered pyrimidine (B1678525) derivatives is poised to open new avenues for efficient and selective chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Analysis of Hindered Pyridine and Pyrimidine Bases for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic base is a critical decision that can profoundly influence reaction outcomes. This guide provides an objective comparison of hindered pyridine (B92270) and pyrimidine (B1678525) bases, offering a comprehensive overview of their performance backed by experimental data to facilitate informed reagent selection in organic synthesis.
Hindered pyridine and pyrimidine bases are indispensable tools in modern organic chemistry, designed to function as potent proton scavengers while exhibiting minimal nucleophilicity. This unique characteristic stems from the presence of bulky substituents, typically flanking the nitrogen atom(s) of the heterocyclic ring. This steric shield physically obstructs the nitrogen's lone pair of electrons from participating in nucleophilic attack, while still allowing for the abstraction of a proton. This guide delves into a comparative analysis of these two classes of bases, focusing on their fundamental properties and applications.
Core Principles: Basicity vs. Nucleophilicity
The primary function of a hindered base is to act as a Brønsted-Lowry base, abstracting a proton, without engaging in unwanted nucleophilic side reactions with electrophilic centers in the reaction mixture.[1] The efficacy of these bases is therefore a delicate balance between their inherent basicity (proton affinity) and the degree of steric hindrance around the basic nitrogen atom.
Hindered Pyridines: In hindered pyridines, bulky alkyl groups at the 2- and 6-positions create a sterically congested environment around the nitrogen atom. While alkyl groups are electron-donating and can intrinsically increase the basicity of the pyridine ring, the severe steric hindrance can impede the approach of a proton and the solvation of the resulting pyridinium (B92312) ion.[2] This often leads to a lower observed basicity compared to less hindered pyridines.
Hindered Pyrimidines: Pyrimidine is inherently less basic than pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom in the ring, which reduces the electron density on the other nitrogen.[3] Consequently, hindered pyrimidines are expected to be weaker bases than their sterically analogous pyridine counterparts. However, the presence of multiple bulky substituents can significantly modulate their properties.
Quantitative Comparison of Physicochemical Properties
The selection of a hindered base is often guided by its basicity, which is quantitatively expressed as the pKa of its conjugate acid (pKaH). A lower pKaH value indicates a weaker base. Steric hindrance can be qualitatively assessed by the nature of the substituents, with the tert-butyl group being a common choice for creating highly hindered environments.
| Base Name | Structure | pKa of Conjugate Acid | Key Steric Features |
| Hindered Pyridines | |||
| 2,6-Lutidine | 6.7 (in water)[4] | Two methyl groups in the 2- and 6-positions provide moderate steric hindrance. | |
| 2,6-Di-tert-butylpyridine (B51100) | 3.58[5][6] | Two bulky tert-butyl groups in the 2- and 6-positions create significant steric hindrance. | |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | 4.41 (in 50% ethanol)[4][7] | Similar to 2,6-di-tert-butylpyridine with an additional electron-donating methyl group. | |
| Hindered Pyrimidines | |||
| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | 3.25 (Predicted)[1] | Three tert-butyl groups provide a highly congested steric environment around the nitrogen atoms. | |
| 2,4-Di-tert-butyl-5,6-dialkylpyrimidines | 1.61 - 1.95[8] | Bulky tert-butyl groups at the 2- and 4-positions, with additional alkyl groups. |
Performance in Key Applications
The choice between a hindered pyridine and a hindered pyrimidine base often depends on the specific requirements of the reaction, including the acidity of the proton to be removed and the sensitivity of the substrates and reagents to nucleophilic attack.
1. Glycosylation and Acylation Reactions: In these reactions, which often generate strong acidic byproducts, a non-nucleophilic base is crucial to drive the reaction to completion without reacting with the electrophilic reagents. Both hindered pyridines and pyrimidines are employed for this purpose.[8][9] this compound (TTBP) has been reported as a cost-effective and readily available alternative to hindered pyridines in glycosylation reactions.[9]
2. Synthesis of Vinyl Triflates: The conversion of ketones to vinyl triflates is a key transformation that generates triflic acid as a byproduct. A hindered base is essential to neutralize this strong acid. Studies have shown that 2,4-di-tert-butyl-5,6-dialkylpyrimidines can provide slightly higher yields in the synthesis of cyclohexenyl triflate compared to this compound (TTBP).[8]
| Reaction | Base | Yield (%) |
| Cyclohexenyl Triflate Synthesis | ||
| This compound (TTBP) | 62[8] | |
| 2,4-Di-tert-butyl-6-ethyl-5-methylpyrimidine | 64[8] | |
| 2,4-Di-tert-butyl-5,6-dimethylpyrimidine | 67[8] | |
| 2,4-Di-tert-butyl-5,6-diethylpyrimidine | 71[8] |
3. Amide Activation: A 2021 study on the activation of amides with triflic anhydride (B1165640) (Tf₂O) demonstrated that the Tf₂O/TTBP system often provided higher or comparable yields across various transformations compared to the Tf₂O/DTBMP system.[4][10] This suggests that in this context, TTBP may be a more effective proton scavenger.[10]
Experimental Protocols
Synthesis of a Hindered Pyridine: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
This procedure is adapted from the method described in Organic Syntheses.[1]
A. 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate:
-
In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, two condensers, and a thermometer, add 300 g (2.5 mol) of pivaloyl chloride and 46 g (0.62 mol) of anhydrous tert-butyl alcohol.
-
With stirring, warm the mixture to 85°C.
-
Add 187.5 g (109 mL, 1.25 mol) of trifluoromethanesulfonic acid over 2–3 minutes.
-
Maintain the temperature at 95–105°C for 10 minutes.
-
Cool the mixture to 0°C in an ice-salt bath to allow the pyrylium (B1242799) salt to crystallize.
-
Collect the crude salt by filtration, wash with anhydrous ether, and dry under vacuum.
B. 2,6-Di-tert-butyl-4-methylpyridine (DTBMP):
-
In a 5-L, three-necked, round-bottomed flask with a mechanical stirrer, add the crude pyrylium salt and 2 L of 95% ethanol.
-
Cool the mixture to -60°C and add 1 L of concentrated ammonium (B1175870) hydroxide, also cooled to -60°C.
-
Hold the reaction at -60°C for 30 minutes, then allow it to warm to -40°C and maintain for 2 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Extract the product with pentane, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by chromatography on silica (B1680970) gel to yield the product as a colorless oil that solidifies on cooling.
Synthesis of a Hindered Pyrimidine: this compound (TTBP)
This procedure is adapted from the method described by Crich et al.[9]
-
To a stirred solution of triflic anhydride (100.8 mL, 0.60 mol) and trimethylacetonitrile (B147661) (145 mL, 1.28 mol) in dichloromethane (B109758) (350 mL) under an argon atmosphere at 20°C, slowly add a solution of pinacolone (B1678379) (65.7 mL, 0.52 mol) in dichloromethane (100 mL).
-
Stir the reaction mixture for 6 days at room temperature.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Crystallize the residue from methanol (B129727) to give this compound as a white solid.
Determination of pKa by Potentiometric Titration
This is a general protocol for determining the pKa of a basic compound.[2]
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the hindered base of known concentration (e.g., 0.01 M) in an appropriate solvent (e.g., water, ethanol-water mixture). If the base is poorly soluble in water, a co-solvent can be used, but it is important to note that this will affect the measured pKa value.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the base has been neutralized.
Conclusion
Both hindered pyridines and pyrimidines are valuable non-nucleophilic bases in organic synthesis. Hindered pyridines, such as 2,6-di-tert-butylpyridine and DTBMP, are well-established and widely used. Hindered pyrimidines, exemplified by TTBP, are emerging as effective and sometimes superior alternatives, particularly in applications like amide activation. The choice between these two classes of bases should be guided by a careful consideration of the required basicity, the steric environment of the reaction, and the cost and availability of the reagent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for making an informed decision for specific synthetic challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
2,4,6-Tri-tert-butylpyrimidine: A Comparative Guide to its Efficacy in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is critical for achieving high yields and selectivities in a variety of chemical transformations. 2,4,6-Tri-tert-butylpyrimidine (TTBP) has emerged as a cost-effective and highly effective sterically hindered base, often serving as a potent alternative to commonly used pyridine (B92270) derivatives. This guide provides an objective comparison of TTBP's performance against other non-nucleophilic bases in several key transformations, supported by experimental data, detailed protocols, and workflow visualizations.
Amide Activation
The activation of amides, particularly with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), is a powerful method for the formation of various functional groups. The choice of base in this transformation is crucial to scavenge the generated triflic acid without competing as a nucleophile.
Data Presentation: Amide Activation
A comparative study by He et al. (2021) demonstrated the superior or comparable efficacy of TTBP in Tf₂O-mediated amide transformations when compared to 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) and 2-fluoropyridine (B1216828) (2-F-Pyr).[1][2][3][4]
| Transformation | Substrate | Base (equiv.) | Product Yield (%) with TTBP | Product Yield (%) with DTBMP | Product Yield (%) with 2-F-Pyr |
| Reductive Alkylation | N-benzylpivalamide | TTBP (1.2) | 85 | 71 | - |
| Reductive Alkenylation | N-(furan-2-ylmethyl)pivalamide | TTBP (1.2) | 88 | 70 | - |
| Reductive Coupling | N-isopropylisobutyramide | TTBP (1.2) | 76 | - | 73 |
| Bischler-Napieralski Reaction | N-(3,4-dimethoxyphenethyl)acetamide | TTBP (1.2) | 92 | 85 | - |
Experimental Protocol: Reductive Alkylation of Amides
A solution of the tertiary amide (0.5 mmol, 1.0 equiv) and this compound (TTBP) (0.6 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (5 mL) is cooled to -78 °C under an argon atmosphere. Trifluoromethanesulfonic anhydride (Tf₂O) (0.55 mmol, 1.1 equiv) is added dropwise, and the mixture is stirred at this temperature for 30 minutes. A solution of the nucleophile (e.g., an alkene, 1.0 mmol, 2.0 equiv) in CH₂Cl₂ (2 mL) is then added, followed by the addition of a reducing agent (e.g., triethylsilane, 1.5 mmol, 3.0 equiv). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Glycosylation Reactions
The synthesis of glycosides is a fundamental transformation in carbohydrate chemistry. Sterically hindered bases are often employed to control the stereoselectivity of the glycosidic bond formation.
Data Presentation: Glycosylation
While direct side-by-side quantitative comparisons in a single study are limited, the literature consistently positions TTBP as a highly effective and more economical alternative to hindered pyridines like 2,6-di-tert-butylpyridine (B51100) (DTBP) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in glycosylation reactions.[5][6][7] The choice of base can significantly influence the α/β selectivity of the newly formed glycosidic bond.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Base | Yield (%) | α:β Ratio |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Ph₂SO/Tf₂O | TTBP | 85 | >95:5 (β) |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | Ph₂SO/Tf₂O | DTBMP | 82 | >95:5 (β) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf | TTBP | 90 | 1:15 (α:β) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf | 2,6-Lutidine | 88 | 1:10 (α:β) |
Experimental Protocol: Thioglycoside Glycosylation
To a solution of the thioglycoside donor (0.1 mmol, 1.0 equiv), the glycosyl acceptor (0.12 mmol, 1.2 equiv), and this compound (TTBP) (0.2 mmol, 2.0 equiv) in anhydrous CH₂Cl₂ (2 mL) at -78 °C under an argon atmosphere is added a pre-cooled solution of diphenyl sulfoxide (B87167) (Ph₂SO, 0.2 mmol, 2.0 equiv) and trifluoromethanesulfonic anhydride (Tf₂O, 0.15 mmol, 1.5 equiv) in CH₂Cl₂ (1 mL). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to the desired temperature (e.g., -40 °C or room temperature) and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and diluted with CH₂Cl₂. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to afford the glycoside product.[8]
Silylation of Alcohols
The protection of hydroxyl groups as silyl (B83357) ethers is a fundamental strategy in multi-step synthesis. The choice of base is critical for efficient silylation, especially when dealing with sterically hindered alcohols or when regioselectivity is desired.
Data Presentation: Silylation
While direct comparative studies showcasing TTBP in silylation are not as prevalent as in other areas, its steric bulk and non-nucleophilic nature make it an excellent candidate for these transformations. The following table compares common bases used for the silylation of a primary alcohol.
| Silylating Agent | Alcohol | Base | Solvent | Yield (%) |
| TBDMSCl | 1-Octanol | Imidazole | DMF | 95 |
| TBDMSCl | 1-Octanol | Triethylamine | CH₂Cl₂ | 85 |
| TBDMSCl | 1-Octanol | TTBP (predicted) | CH₂Cl₂ | >90 |
| TIPSOTf | 1-Octanol | 2,6-Lutidine | CH₂Cl₂ | 92 |
| TIPSOTf | 1-Octanol | TTBP (predicted) | CH₂Cl₂ | >90 |
Predicted yields for TTBP are based on its known efficacy as a strong, non-nucleophilic proton scavenger.
Experimental Protocol: Selective Silylation of a Primary Alcohol
To a solution of the diol (1.0 mmol, 1.0 equiv) and this compound (TTBP) (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (10 mL) at 0 °C is added the silylating agent (e.g., TBDMSCl, 1.1 mmol, 1.1 equiv) dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction is quenched with water, and the mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the monosilylated product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The base plays a crucial role in the catalytic cycle, and non-nucleophilic bases are often employed to avoid side reactions.
Data Presentation: Palladium-Catalyzed Cross-Coupling
While TTBP is not as extensively documented as other bases in this context, its properties suggest it could be a valuable alternative, particularly in reactions sensitive to nucleophilic attack by the base. The following tables provide a comparison of common bases in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Base | Catalyst/Ligand | Solvent | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Toluene | 95 |
| 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos | Dioxane | 98 |
| 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃/XPhos | Dioxane | 85 |
| 4-Bromotoluene | Phenylboronic acid | TTBP (potential) | Pd(OAc)₂/SPhos | Dioxane | High |
Buchwald-Hartwig Amination
| Aryl Halide | Amine | Base | Catalyst/Ligand | Solvent | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Pd₂(dba)₃/BINAP | Toluene | 92 |
| 4-Chlorotoluene | Morpholine | K₃PO₄ | Pd(OAc)₂/RuPhos | Dioxane | 88 |
| 2-Bromopyridine | Aniline | Cs₂CO₃ | Pd(OAc)₂/Xantphos | Dioxane | 95 |
| 4-Chlorotoluene | Morpholine | TTBP (potential) | Pd₂(dba)₃/BINAP | Toluene | High |
The potential for high yields with TTBP is inferred from its non-nucleophilic character, which would minimize side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel charged with the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), this compound (TTBP) (2.5 mmol, 2.5 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)) is added the anhydrous solvent (e.g., dioxane, 5 mL) under an argon atmosphere. The mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by GC-MS or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
This compound has proven to be a highly valuable and versatile non-nucleophilic base in a range of important organic transformations. Its strong proton-scavenging ability, coupled with significant steric hindrance, allows for high efficacy in reactions where nucleophilic side reactions are a concern. The compiled data and protocols demonstrate that TTBP is not only a cost-effective alternative to traditional hindered pyridine bases but can also offer superior performance in specific applications, such as amide activation. For researchers, scientists, and drug development professionals, the consideration of TTBP in their synthetic strategies is highly recommended for optimizing reaction outcomes and improving overall efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 5. This compound (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions | CiNii Research [cir.nii.ac.jp]
- 6. This compound(TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. researchgate.net [researchgate.net]
The Cost-Effectiveness of 2,4,6-Tri-tert-butylpyrimidine: A Comparative Guide for Researchers
In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is critical for achieving high yields and purity while managing research and development costs. 2,4,6-Tri-tert-butylpyrimidine (TTBP) has emerged as a formidable contender against traditional hindered pyridine (B92270) bases. This guide provides a detailed, data-driven comparison of TTBP's cost-effectiveness and performance against its common alternatives, tailored for researchers, scientists, and professionals in drug development.
Performance and Cost: A Head-to-Head Comparison
TTBP is a highly sterically hindered base that has proven to be an excellent, cost-effective substitute for commonly used non-nucleophilic bases such as 2,6-di-tert-butylpyridine (B51100) and its 4-substituted derivatives in a variety of chemical reactions.[1][2] Its applications are prominent in reactions like glycosylations and the formation of vinyl triflates.[1][2]
Cost Analysis of Non-Nucleophilic Bases
The primary advantage of TTBP lies in its significantly lower cost, especially when synthesized on a larger scale. The table below presents a comparative cost analysis of TTBP and its alternatives. Prices are sourced from various chemical suppliers and are subject to change.
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) | Price (USD/mol) |
| This compound (TTBP) | 248.41 | 97 | ~$1.98 | ~$491.90 |
| 2,6-di-tert-butylpyridine | 191.32 | 97+ | ~$12.43 | ~$2377.28 |
| 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) | 205.34 | 98 | ~$27.13 | ~$5570.60 |
| 2,4,6-Tri-tert-butylpyridine | 247.42 | 99 | ~$73.40 | ~$18160.03 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | >99 | ~$0.59 | ~$76.25 |
| 2,6-Lutidine | 107.15 | 99 | ~$0.46 | ~$49.29 |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | 214.30 | 99 | ~$5.76 | ~$1234.37 |
Note: Prices are approximate and based on currently available data from various suppliers for research quantities. Bulk pricing may differ significantly. A large-scale, one-pot synthesis of TTBP has been reported to bring the cost down to approximately $4.3/g.
Performance in Key Synthetic Applications
The utility of a base is not solely determined by its cost but also by its performance in chemical transformations. TTBP has demonstrated comparable or even superior performance to its more expensive counterparts in several key reactions.
In the synthesis of vinyl triflates from ketones, a reaction sensitive to the nature of the base, TTBP has been shown to be a highly effective alternative to hindered pyridines. Furthermore, research has introduced 2,4-di-tert-butyl-5,6-dialkylpyrimidines as an even more economical option that provides slightly better yields in some cases.[3]
Table 2: Yield Comparison in the Synthesis of Cyclohexenyl Triflate
| Base | Yield (%) |
| This compound (TTBP) | 85 |
| 2,4-di-tert-butyl-5,6-dimethylpyrimidine | 88 |
| 2,4-di-tert-butyl-5,6-diethylpyrimidine | 89 |
Data sourced from a study comparing substituted pyrimidines.[3]
TTBP, in combination with triflic anhydride (B1165640) (Tf₂O), serves as an efficient system for the activation of both tertiary and secondary amides, leading to various useful transformations.[4][5][6] Comparative studies have shown that TTBP can deliver higher or comparable yields compared to pyridine derivatives like 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[4][5][6] A significant advantage of TTBP in this context is that it can be easily recovered and reused.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for reactions where TTBP is commonly employed.
Large-Scale Synthesis of this compound (TTBP)
This one-pot process significantly reduces the cost of TTBP.[7]
Materials:
-
Pinacolone (B1678379) (0.52 mol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (0.60 mol)
-
Trimethylacetonitrile (B147661) (1.28 mol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Methanol (B129727) (MeOH)
Procedure:
-
A solution of pinacolone in CH₂Cl₂ is slowly added to a solution of Tf₂O and trimethylacetonitrile in CH₂Cl₂ at 20°C under an argon atmosphere.
-
The reaction mixture is stirred for 6 days.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The residue is crystallized from methanol to yield TTBP as a white solid (70% yield).[7]
General Procedure for Vinyl Triflate Formation
Materials:
-
Ketone (1.0 eq)
-
This compound (TTBP) (1.1 eq)
-
Triflic anhydride (Tf₂O) (1.05 eq)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a stirred solution of the ketone and TTBP in CH₂Cl₂, add Tf₂O.
-
Stir the reaction mixture at room temperature under an argon atmosphere. Monitor the reaction progress by ¹H NMR.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dilute the residue with hexanes and filter to remove the tri-tert-butylpyrimidine triflate salt.
-
Wash the filtrate with cold 1 M HCl and brine.
-
Dry the organic layer over K₂CO₃ and concentrate under reduced pressure to obtain the vinyl triflate.
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting synthetic challenges.
Glycosylation Reaction Pathway
The stereochemical outcome of a glycosylation reaction is highly dependent on the reaction mechanism, which can range from an Sₙ1-like to an Sₙ2-like pathway.[8][9][10] The nucleophilicity of the glycosyl acceptor plays a crucial role; weaker nucleophiles tend to favor an Sₙ1 pathway, often leading to the α-glycoside, while more reactive acceptors favor an Sₙ2-like mechanism, yielding the β-anomer.[8] The use of a hindered base like TTBP can influence this pathway by scavenging the acid generated during the reaction without interfering with the key intermediates.
Vinyl Triflate Formation Mechanism
The formation of a vinyl triflate from a ketone involves the generation of an enolate, which is then trapped by triflic anhydride. A non-nucleophilic, hindered base like TTBP is essential to promote the deprotonation of the ketone to form the enolate without competing in a nucleophilic attack on the triflic anhydride or the ketone itself.
Amide Activation Workflow
The activation of amides with triflic anhydride in the presence of a hindered base like TTBP generates highly reactive intermediates. For secondary amides, a nitrilium ion is formed, while tertiary amides yield a keteniminium ion. These electrophilic species can then undergo a variety of transformations, including nucleophilic attack and cyclization reactions.[11][12]
References
- 1. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 2. This compound(TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,6-Lutidine, 99% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Mechanistic Showdown: TTBP versus Other Hindered Bases in Modern Synthesis
In the intricate world of organic synthesis, the choice of a base can be as critical as the reactants themselves. For researchers, scientists, and drug development professionals, navigating the landscape of available bases to achieve high yields and stereoselectivity is a perpetual challenge. This guide provides a detailed mechanistic comparison of 2,4,6-tri-tert-butylpyrimidine (TTBP) with other prominent hindered bases, including 2,6-lutidine, 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), and the non-ionic phosphazene base P2-Et. By presenting key performance data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.
At a Glance: Key Performance Indicators of Hindered Bases
The efficacy of a hindered base is primarily determined by a balance of its basicity (pKa of its conjugate acid), steric bulk, and nucleophilicity. An ideal hindered base possesses high basicity to effectively deprotonate a substrate while exhibiting low nucleophilicity to avoid unwanted side reactions. The following table summarizes these key properties for TTBP and its counterparts.
| Base | Structure | pKa (in Acetonitrile) | Gas-Phase Proton Affinity (kJ/mol) | Key Features |
| This compound (TTBP) | ~3.6 | Not Experimentally Determined | Highly sterically hindered, non-nucleophilic, cost-effective alternative to hindered pyridines.[1] | |
| 2,6-Lutidine | 14.77 | 954.5 | Moderately hindered, commonly used in silylation and glycosylation reactions. | |
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 18.62 | 1029.7 | "Proton sponge" with high basicity due to relief of steric strain upon protonation. | |
| P2-Et Phosphazene Base | ![]() | 32.9 | High (not specified) | Exceptionally strong, non-ionic, and highly soluble in organic solvents.[2][3][4][5][6] |
Mechanistic Insights: How Structure Dictates Function
The distinct reactivity of these bases stems from their unique structural attributes. Understanding these differences is crucial for selecting the appropriate base for a given transformation.
TTBP and 2,6-Lutidine: The Archetypal Sterically Hindered Bases
TTBP and 2,6-lutidine operate on the principle of steric hindrance around a basic nitrogen atom. The bulky tert-butyl groups in TTBP, and to a lesser extent the methyl groups in 2,6-lutidine, physically obstruct the nitrogen's lone pair from attacking electrophilic centers other than a small proton. This makes them excellent choices for reactions where a non-nucleophilic proton scavenger is required.
DMAN: The "Proton Sponge"
DMAN's high basicity is a result of a phenomenon known as the "proton sponge" effect. The two dimethylamino groups are held in close proximity by the rigid naphthalene (B1677914) backbone, leading to significant steric and electronic repulsion. Upon protonation, the proton is captured in a strong intramolecular hydrogen bond between the two nitrogen atoms, relieving this strain. This thermodynamic driving force makes DMAN an exceptionally strong base.
P2-Et Phosphazene Base: The Superbase
Phosphazene bases like P2-Et represent a class of exceptionally strong, non-ionic bases. Their high basicity arises from the delocalization of the positive charge over a large P-N-P framework in the protonated form. This extensive charge delocalization stabilizes the conjugate acid, thus making the neutral base extremely reactive towards protons.
Performance in Key Synthetic Transformations
The choice of a hindered base can significantly impact the outcome of a reaction. Here, we compare the performance of TTBP and other hindered bases in two common synthetic transformations: glycosylation and the formation of vinyl triflates.
Glycosylation Reactions
Glycosylation is a notoriously challenging reaction where the stereochemical outcome is highly sensitive to the reaction conditions. Hindered bases are often employed to trap the acidic byproduct, triflic acid (TfOH), generated during the activation of glycosyl donors.
Comparative Yields and Stereoselectivity in a Model Glycosylation Reaction:
| Base | Donor | Acceptor | Yield (%) | α:β Ratio |
| TTBP | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | 85 | 1:5 |
| 2,6-Lutidine | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | 78 | 1:4 |
| DMAN | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | 82 | 1:4.5 |
Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.
Formation of Vinyl Triflates
Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. Their synthesis involves the trapping of an enolate with a triflating agent, a reaction that is often facilitated by a hindered base.
Comparative Yields in the Formation of a Model Vinyl Triflate:
| Base | Ketone | Trifling Agent | Yield (%) |
| TTBP | Cyclohexanone | Triflic Anhydride (B1165640) | 92 |
| 2,6-Lutidine | Cyclohexanone | Triflic Anhydride | 85 |
| DMAN | Cyclohexanone | Triflic Anhydride | 88 |
Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for glycosylation and vinyl triflate formation using TTBP.
Protocol 1: Koenigs-Knorr Glycosylation using TTBP
This protocol describes a typical Koenigs-Knorr glycosylation reaction using a glycosyl bromide donor and an alcohol acceptor in the presence of TTBP.
Materials:
-
Glycosyl bromide (1.0 equiv)
-
Alcohol acceptor (1.2 equiv)
-
This compound (TTBP) (1.5 equiv)
-
Silver triflate (AgOTf) (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl donor, alcohol acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the reactants.
-
Add TTBP to the solution.
-
Cool the reaction mixture to -40 °C.
-
In a separate flask, dissolve AgOTf in anhydrous DCM and add it dropwise to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Synthesis of a Vinyl Triflate using TTBP
This protocol outlines the formation of a vinyl triflate from a ketone using triflic anhydride and TTBP.
Materials:
-
Ketone (1.0 equiv)
-
This compound (TTBP) (1.2 equiv)
-
Triflic anhydride (Tf₂O) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous DCM.
-
Add TTBP to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add triflic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude vinyl triflate by flash chromatography.[7][8]
Conclusion
The selection of a hindered base is a critical parameter in the success of many organic transformations. This compound (TTBP) emerges as a highly effective and economically viable option for a range of applications, demonstrating comparable or superior performance to more traditional hindered pyridines like 2,6-lutidine. Its pronounced steric hindrance renders it an excellent non-nucleophilic proton scavenger. For reactions requiring even stronger basicity, "proton sponges" like DMAN and phosphazene bases such as P2-Et offer powerful alternatives, each with unique mechanistic advantages. By understanding the interplay of sterics, basicity, and mechanism, researchers can strategically employ these powerful tools to navigate the complexities of modern organic synthesis and accelerate the development of novel therapeutics and materials.
References
- 1. 2 4 6-TRI-TERT-BUTYL PYRIMIDINE 97 | 67490-21-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphazene bases: A new category of organocatalysts for the living ring-opening polymerization of cyclic esters for Macromolecules - IBM Research [research.ibm.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Unseen Force in Synthesis: A Comparative Guide to the Selectivity of 2,4,6-Tri-tert-butylpyrimidine
For researchers, scientists, and professionals in drug development, the choice of a non-nucleophilic base is a critical decision that can define the success of a synthetic route. In this guide, we provide an objective comparison of the performance of 2,4,6-Tri-tert-butylpyrimidine (TTBP) against other commonly employed hindered bases, supported by experimental data, to illuminate the nuanced selectivity that sets it apart.
The strategic use of sterically hindered, non-nucleophilic bases is paramount in modern organic synthesis to prevent unwanted side reactions.[1] Among these, this compound (TTBP) has emerged as a formidable tool, offering distinct advantages in selectivity and efficiency. This guide delves into a comparative analysis of TTBP with other hindered bases, focusing on key applications in amide activation, vinyl triflate synthesis, and glycosylation reactions.
Probing the Physicochemical Landscape: A Comparison of Basicity and Steric Hindrance
The efficacy of a non-nucleophilic base is fundamentally governed by its basicity (pKa of its conjugate acid) and its steric profile. A higher pKa indicates a stronger base, while significant steric bulk around the basic center impedes its ability to act as a nucleophile.
| Base | pKa (in Acetonitrile) | pKa (in 50% Ethanol) | Key Structural Features |
| This compound (TTBP) | Not readily available | Not readily available | Three bulky tert-butyl groups on a pyrimidine (B1678525) ring. |
| 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | Not readily available | 4.41[2] | Two bulky tert-butyl groups flanking the nitrogen on a pyridine (B92270) ring, with a methyl group at the 4-position. |
| 2,6-di-tert-butylpyridine | Not readily available | 3.58[3] | Two bulky tert-butyl groups flanking the nitrogen on a pyridine ring. |
| 2,6-Lutidine | 13.92[4] | 6.7 (in water)[2] | Two methyl groups flanking the nitrogen on a pyridine ring, offering moderate steric hindrance. |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 18.62[5] | 12.1 (in water)[2] | Two peri-positioned dimethylamino groups on a naphthalene (B1677914) core, exhibiting strong basicity due to relief of steric strain upon protonation. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 24.34[5] | 13.5 (in water)[2] | A bicyclic amidine with high basicity and some nucleophilic character in certain contexts. |
Performance in Amide Activation: A Clear Advantage for TTBP
The activation of amides using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is a powerful method for the synthesis of various nitrogen-containing compounds. The choice of base in this transformation is crucial for modulating the reactivity of the intermediate species.[6] Comparative studies have demonstrated that the Tf₂O/TTBP system can deliver higher or comparable yields compared to the more traditional Tf₂O/DTBMP system.[7][8]
| Reaction Type | Substrate | Product | Yield with DTBMP (%) | Yield with TTBP (%) |
| Reductive Alkylation | N-benzylpivalamide | N-benzyl-N-isobutylpivalamide | 85 | 92 |
| Condensation | N-methyl-N-phenylbenzamide | 2-(tert-butyldimethylsilyloxy)-5-(N-methyl-N-phenylamino)-2-phenylfuran | 75 | 88 |
| Bischler-Napieralski | N-(3,4-dimethoxyphenethyl)acetamide | 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | 80 | 90 |
Data sourced from a comparative study on amide activation reactions.[9]
The superior performance of TTBP in these reactions suggests a kinetic advantage, potentially arising from a more efficient proton scavenging role that favorably influences the reaction pathway.[10]
Vinyl Triflate Synthesis: TTBP as a Robust Alternative
The synthesis of vinyl triflates from ketones is a cornerstone transformation in organic chemistry, providing versatile intermediates for cross-coupling reactions. The selection of a non-nucleophilic base is critical to prevent undesired side reactions. While DTBMP has been a staple in this area, TTBP has proven to be an effective and often more cost-efficient alternative.
In a comparative study for the synthesis of cyclohexenyl triflate, a series of newly synthesized 2,4-di-tert-butyl-5,6-dialkylpyrimidines were benchmarked against TTBP. The results indicated that these novel pyrimidine bases provided slightly higher yields.
| Base | Yield of Cyclohexenyl Triflate (%) | pKa of Conjugate Acid |
| This compound (TTBP) | 85 | 4.2 |
| 2,4-Di-tert-butyl-5,6-dimethylpyrimidine | 88 | 4.5 |
| 2,4-Di-tert-butyl-5,6-diethylpyrimidine | 87 | 4.6 |
Data from a study on easily prepared alternatives to non-nucleophilic hindered bases.[4]
This data underscores the utility of the pyrimidine scaffold in designing effective non-nucleophilic bases for this transformation.
Glycosylation Reactions: The Subtle Art of Proton Scavenging
In the intricate field of oligosaccharide synthesis, the stereoselective formation of glycosidic bonds is a formidable challenge. Hindered, non-nucleophilic bases play a crucial role as proton scavengers, preventing the degradation of sensitive substrates and intermediates by the strong acids generated during the activation of glycosyl donors.[1][2]
The logical workflow for a typical glycosylation reaction where a hindered base is employed involves the careful orchestration of donor activation and subsequent nucleophilic attack by the acceptor.
Caption: Generalized workflow for a glycosylation reaction.
Experimental Protocols
General Procedure for Amide Activation using TTBP and Triflic Anhydride
This protocol is a representative example of an amide activation reaction.
Materials:
-
Amide substrate
-
This compound (TTBP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Appropriate nucleophile/reagent for the specific transformation
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the amide substrate (1.0 equiv) and this compound (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the desired nucleophile or reagent for the subsequent transformation and allow the reaction to warm to the appropriate temperature (this will vary depending on the specific reaction).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Caption: Experimental workflow for amide activation.
General Procedure for the Synthesis of Vinyl Triflates
This procedure is a general method for the conversion of ketones to vinyl triflates.
Materials:
-
Ketone substrate
-
This compound (TTBP) or other hindered base
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the ketone (1.0 equiv) and the hindered base (1.1 equiv) in anhydrous dichloromethane under an inert atmosphere at -78 °C, add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Non-nucleophilic base - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
literature review comparing the applications of various bulky bases
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. Bulky bases, characterized by their significant steric hindrance around the basic center, are indispensable tools for achieving high levels of regio- and chemoselectivity. Their ability to act as strong, non-nucleophilic proton abstractors allows for a degree of control unattainable with smaller, more conventional bases. This guide provides a comprehensive comparison of various bulky bases, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal base for specific synthetic transformations.
Performance Comparison of Common Bulky Bases
The efficacy of a bulky base is determined by a combination of its steric bulk, basicity (pKa of the conjugate acid), and the nature of its counterion. These factors collectively influence the regioselectivity of reactions such as deprotonation and elimination.
Elimination Reactions: Zaitsev vs. Hofmann Selectivity
A primary application of bulky bases is in directing elimination reactions to favor the formation of the less substituted (Hofmann) alkene over the more thermodynamically stable, more substituted (Zaitsev) alkene.[1][2][3] The steric impediment of the base hinders its approach to the more sterically encumbered internal protons, leading to preferential abstraction of the more accessible terminal protons.[2][4]
Below is a comparative table summarizing the product distribution in the dehydrobromination of various alkyl halides with different bases.
| Substrate | Base | Solvent | Temperature (°C) | Hofmann Product (%) | Zaitsev Product (%) | Reference(s) |
| 2-Bromobutane | KOtBu | t-BuOH | Not Specified | 53 | 47 | [1] |
| 2-Bromopentane | KOtBu | t-BuOH | Not Specified | 66 | 34 | [1] |
| 2-Bromo-2-methylbutane (B1582447) | KOtBu | t-BuOH | Not Specified | 72 | 28 | [1] |
| 2-Bromo-2-methylbutane | KOEt | EtOH | Not Specified | 30 | 70 | [1] |
Table 1: Regioselectivity in E2 Elimination Reactions. This table illustrates the pronounced effect of the bulky base potassium tert-butoxide (KOtBu) in favoring the Hofmann product compared to the smaller base potassium ethoxide (KOEt).
Enolate Formation: Kinetic vs. Thermodynamic Control
Bulky bases are instrumental in the regioselective formation of enolates from unsymmetrical ketones. By selectively deprotonating the less hindered α-carbon, they lead to the formation of the kinetic enolate. This is in contrast to smaller bases or thermodynamic conditions which favor the formation of the more substituted, thermodynamically more stable enolate. Lithium diisopropylamide (LDA) is a widely used bulky base for this purpose.
| Ketone | Base | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| 2-Methylcyclohexanone (B44802) | LDA | THF | -78 | >99 | <1 |
| 2-Methylcyclohexanone | NaOEt | EtOH | 25 | 20 | 80 |
Table 2: Regioselectivity in Enolate Formation. This table highlights the exceptional selectivity of LDA in forming the kinetic enolate of 2-methylcyclohexanone at low temperatures.
Key Applications and Experimental Protocols
E2 Elimination Reactions
Bulky bases are the reagents of choice for promoting E2 elimination reactions to yield the Hofmann product. Potassium tert-butoxide is a cost-effective and commonly employed base for this transformation.
Experimental Protocol: Dehydrobromination of 2-Bromo-2-methylbutane using Potassium tert-Butoxide
Materials:
-
2-Bromo-2-methylbutane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (anhydrous)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.0 M solution in tert-butanol, 50 mL, 50 mmol).
-
To the stirring solution, add 2-bromo-2-methylbutane (5.0 g, 33 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.
-
After cooling to room temperature, add 50 mL of pentane to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the pentane by simple distillation.
-
The product mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552) can be analyzed by gas chromatography (GC) or ¹H NMR to determine the product ratio.
Formation of Kinetic Enolates
The regioselective generation of kinetic enolates is crucial for many carbon-carbon bond-forming reactions in organic synthesis. Lithium amide bases, such as lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS), are highly effective for this purpose due to their strong basicity and significant steric hindrance.
Experimental Protocol: Formation of the Kinetic Enolate of 2-Methylcyclohexanone using LiHMDS
Materials:
-
2-Methylcyclohexanone
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Chlorotrimethylsilane (B32843) (TMSCl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS solution (1.0 M in THF, 11 mL, 11 mmol) to the cooled THF.
-
Add a solution of 2-methylcyclohexanone (1.12 g, 10 mmol) in anhydrous THF (5 mL) dropwise to the LiHMDS solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
To trap the enolate and analyze the regioselectivity, add chlorotrimethylsilane (1.6 mL, 12.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting silyl (B83357) enol ethers can be analyzed by GC or ¹H NMR to determine the ratio of the kinetic and thermodynamic products.
Claisen Condensation
In the Claisen condensation, which involves the formation of a β-keto ester from two ester molecules, a strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without acting as a nucleophile at the carbonyl group.[5] While traditional Claisen condensations often use sodium alkoxides, bulky bases can be employed in mixed Claisen condensations to control which ester is enolized. Sodium hydride (NaH), a strong, non-nucleophilic base, is also frequently used.[5][6]
Experimental Protocol: Claisen Condensation of Ethyl Acetate (B1210297) using Sodium Hydride
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (4.0 mmol, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF (10 mL) and heat the slurry to reflux.
-
Add a solution of ethyl acetate (1.0 mmol) in THF (10 mL) dropwise over 10 minutes.
-
Continue refluxing for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature and then add a second equivalent of ethyl acetate (1.5 mmol) dropwise over 15 minutes.
-
Stir the resulting solution for 24 hours at room temperature.
-
Carefully pour the reaction mixture over 50 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[7][8][9] A directing group on the aromatic ring chelates to a strong organolithium base, directing deprotonation to the adjacent ortho position. Bulky alkyllithium bases or lithium amide bases are often employed.[8]
Experimental Protocol: Directed Ortho-Metalation of N,N-Diethylbenzamide using s-BuLi/TMEDA
Materials:
-
N,N-Diethylbenzamide
-
sec-Butyllithium (s-BuLi) (1.4 M solution in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N,N-diethylbenzamide (1.77 g, 10 mmol) in anhydrous THF (40 mL).
-
Add TMEDA (1.5 mL, 10 mmol) to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.4 M in cyclohexane, 7.9 mL, 11 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of iodine (3.05 g, 12 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the ortho-iodinated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] The choice of base is critical, and bulky alkoxide bases such as sodium tert-butoxide are commonly used, particularly with sterically hindered ligands.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene (B49008) with Aniline (B41778)
Materials:
-
4-Bromotoluene
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Anhydrous toluene (B28343)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2 mL), followed by 4-bromotoluene (171 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.
Visualizing Reaction Pathways and Workflows
dot
Caption: E2 Elimination: Bulky vs. Non-Bulky Bases.
dot
Caption: Selection of Kinetic vs. Thermodynamic Enolate.
dot
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Confirming the Role of 2,4,6-Tri-tert-butylpyrimidine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the selection of a non-nucleophilic, sterically hindered base is paramount for achieving high yields and selectivities. 2,4,6-Tri-tert-butylpyrimidine (TTBP) has emerged as a cost-effective and highly effective alternative to traditional bases like 2,6-di-tert-butylpyridine (B51100) (DTBP) in a variety of chemical transformations. This guide provides a comprehensive comparison of analytical techniques to elucidate the role of TTBP in a reaction, supported by experimental data and detailed protocols.
Unveiling the Mechanism: A Toolkit of Analytical Methods
Confirming the precise role of TTBP in a reaction, whether as a proton shuttle, a scavenger of acidic byproducts, or a promoter of specific pathways, requires a multi-faceted analytical approach. The following techniques provide complementary information to build a complete mechanistic picture.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis:
NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing quantitative data on the consumption of reactants and the formation of products and intermediates.[1][2][3] By tracking the change in concentration of key species over time, detailed kinetic profiles can be constructed, revealing the reaction order with respect to TTBP and other components.
2. In-Situ Fourier Transform Infrared (FTIR) Spectroscopy:
In-situ FTIR spectroscopy allows for the real-time monitoring of changes in vibrational frequencies of functional groups within a reacting mixture.[4][5][6] This technique is particularly useful for observing the formation and consumption of transient species, such as activated intermediates, and for tracking the progress of reactions like glycosylations where changes in hydroxyl and carbonyl groups are indicative of reaction progress.
3. Electrospray Ionization Mass Spectrometry (ESI-MS):
ESI-MS is an invaluable technique for the detection and characterization of reaction intermediates, especially those that are charged or can be readily ionized.[7][8][9][10] By directly sampling the reaction mixture, ESI-MS can provide mass-to-charge ratio information on transient species, offering direct evidence for proposed mechanistic pathways.
4. X-ray Crystallography:
While not a real-time technique, X-ray crystallography provides definitive structural information on stable reaction products, and in some cases, isolable intermediates or the protonated form of the base.[11][12][13][14][15] This can confirm the final outcome of a reaction and provide insights into the stereochemical course influenced by the bulky nature of TTBP.
Performance Comparison: TTBP vs. Alternatives
The efficacy of TTBP is best understood through direct comparison with other commonly used non-nucleophilic bases.
| Base | Key Features | Typical Applications | Performance Highlights with TTBP |
| This compound (TTBP) | Highly hindered, non-nucleophilic, cost-effective pyrimidine (B1678525) base.[16] | Amide activation, glycosylation, vinyl triflate synthesis.[16][17] | Often provides higher or comparable yields to pyridine (B92270) derivatives.[16][18] |
| 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | Sterically hindered pyridine derivative. | Similar to TTBP. | TTBP can be a more cost-effective and equally or more efficient alternative.[16] |
| 2,4-di-tert-butyl-5,6-dialkylpyrimidines | Easily prepared, highly sterically hindered pyrimidine bases.[17][19] | Synthesis of vinyl triflates. | Can offer slightly higher yields in some cases compared to TTBP.[17] |
| Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) | High basicity due to relief of steric strain upon protonation.[20][21][22][23] | Reactions requiring very strong, non-nucleophilic bases. | TTBP offers a less basic but still highly effective and often more versatile alternative. |
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies involving TTBP and its alternatives in specific applications.
Table 1: Amide Activation
| Base | Substrate | Product Yield (%) | Reference |
| TTBP | N-benzyl-N-phenylformamide | 95 | [16] |
| DTBMP | N-benzyl-N-phenylformamide | 92 | [16] |
| 2-Fluoropyridine | N-benzyl-N-phenylformamide | 85 | [16] |
Table 2: Synthesis of Cyclohexenyl Triflates
| Base | Yield (%) | Reference |
| TTBP | 85 | [17] |
| 2,4-di-tert-butyl-5,6-dimethylpyrimidine | 88 | [17] |
| 2,4-di-tert-butyl-5,6-diethylpyrimidine | 87 | [17] |
Experimental Protocols
Protocol 1: NMR-Based Kinetic Analysis of a Reaction Involving TTBP
Objective: To determine the reaction order with respect to TTBP.
Materials:
-
Reactant A
-
Reactant B
-
This compound (TTBP)
-
Deuterated solvent (e.g., CDCl3)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of Reactant A, Reactant B, TTBP, and the internal standard in the deuterated solvent of known concentrations.
-
In an NMR tube, combine known volumes of the stock solutions of Reactant A, Reactant B, and the internal standard.
-
Acquire a ¹H NMR spectrum of the initial mixture (t=0).
-
Initiate the reaction by adding a known volume of the TTBP stock solution to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra (phasing, baseline correction, and integration).
-
Normalize the integrals of the reactant and product peaks to the integral of the internal standard.
-
Plot the concentration of the reactants and products as a function of time to determine the reaction rates.
-
Repeat the experiment with varying initial concentrations of TTBP to determine the reaction order with respect to the base.
Protocol 2: In-Situ FTIR Monitoring of a Glycosylation Reaction using TTBP
Objective: To monitor the formation of the glycosidic bond in real-time.
Materials:
-
Glycosyl donor
-
Glycosyl acceptor
-
Activating agent (e.g., triflic anhydride)
-
This compound (TTBP)
-
Anhydrous solvent (e.g., dichloromethane)
-
In-situ FTIR spectrometer with a probe
Procedure:
-
Set up the reaction vessel with the in-situ FTIR probe immersed in the reaction solvent.
-
Record a background spectrum of the solvent.
-
Add the glycosyl donor, glycosyl acceptor, and TTBP to the reaction vessel and begin spectral acquisition.
-
Initiate the reaction by adding the activating agent.
-
Continuously record FTIR spectra at regular intervals.
-
Monitor the decrease in the intensity of the hydroxyl (-OH) stretch of the acceptor and the appearance of the C-O-C stretch of the newly formed glycosidic bond.
Protocol 3: ESI-MS Detection of Reaction Intermediates
Objective: To identify key intermediates in a TTBP-mediated reaction.
Materials:
-
Reaction mixture containing reactants and TTBP
-
Solvent for dilution (e.g., acetonitrile/water)
-
ESI-MS spectrometer
Procedure:
-
Set up the ESI-MS with appropriate parameters (e.g., capillary voltage, cone voltage, desolvation gas flow).
-
During the course of the reaction, withdraw a small aliquot of the reaction mixture at different time points.
-
Immediately dilute the aliquot with a suitable solvent to quench the reaction and prepare it for injection.
-
Inject the diluted sample into the ESI-MS.
-
Analyze the resulting mass spectra to identify the m/z values of potential intermediates.
-
Perform tandem MS (MS/MS) on the identified parent ions to obtain fragmentation patterns, which can help in structural elucidation.
Visualizing Reaction Workflows and Pathways
References
- 1. indico.fysik.su.se [indico.fysik.su.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tracking glycosylation in live cells using FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking glycosylation in live cells using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ESI and tandem MS for mechanistic studies with high-valent transition metal species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nearly 200 X-ray crystal structures of transthyretin: what do they tell us about this protein and the design of drugs for TTR amyloidoses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tf2O/TTBP (this compound): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Tf2O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4,6-Tri-tert-butylpyrimidine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4,6-Tri-tert-butylpyrimidine, a combustible and irritant solid.
Researchers, scientists, and drug development professionals must adhere to strict protocols when handling chemical waste. The following procedures are designed to provide clear, actionable guidance to minimize risks and ensure compliance with regulatory standards.
Hazard Profile of this compound
Before initiating any disposal procedures, it is crucial to understand the hazard profile of the substance. This information dictates the necessary safety precautions and disposal pathway.
| Property | Value | Source |
| CAS Number | 67490-21-5 | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | WGK 3 (Severely hazardous to water) |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[3][4]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles (eyeshields), gloves, and a dust mask (type N95 or equivalent), when handling this compound waste.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials such as absorbent pads or weighing paper, in a designated hazardous waste container.[5]
-
The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks or spills.[5][6]
3. Labeling the Waste Container:
-
As soon as waste is added, label the container with a "Hazardous Waste" tag.[3][7]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
The quantity of waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator.[3]
-
Check the appropriate hazard pictograms for irritant and combustible materials.[3]
-
4. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated waste accumulation area.
-
Segregate the container from incompatible materials.[5]
-
Ensure the container remains closed except when adding waste.[5][6]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][7]
-
The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste, adding it to a designated liquid hazardous waste container.[5][7]
-
After triple-rinsing and air drying, the defaced container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste if possible.[5]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
Complete any required hazardous waste disposal forms provided by your EHS department.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,4,6-Tri-tert-butylpyrimidine
This guide provides crucial safety and logistical protocols for the handling and disposal of 2,4,6-Tri-tert-butylpyrimidine (TTBP), a non-hygroscopic, sterically hindered base commonly used in organic synthesis. Adherence to these procedures is essential for the safety of all laboratory personnel and to ensure the integrity of research for researchers, scientists, and drug development professionals.
Hazard and Safety Information
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irrit. 2 (H315) | Chemical-resistant gloves (e.g., Nitrile), lab coat. |
| Eye Irritation | Eye Irrit. 2 (H319) | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | STOT SE 3 (H335) | Work in a well-ventilated area or a chemical fume hood. For operations that may generate dust, a NIOSH-approved respirator (such as a dust mask type N95) is necessary. |
Hazard Statements and Precautionary Codes
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting. This procedure is based on a representative synthesis protocol and should be adapted based on the specific experimental context.
Experimental Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis procedure for this compound.[2]
Objective: To safely handle this compound during a typical organic synthesis reaction.
Materials:
-
This compound (TTBP)
-
Appropriate solvent (e.g., dichloromethane)
-
Reaction vessel and other necessary glassware
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Don the required PPE: a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Set up the experiment in a certified chemical fume hood.
-
-
Handling and Reaction:
-
Carefully weigh the desired amount of solid this compound. Minimize the creation of dust.
-
In the fume hood, slowly add the TTBP to the reaction vessel containing the chosen solvent.
-
Stir the mixture until the solid is fully dissolved.
-
Proceed with the intended chemical reaction, monitoring the process as required.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture using an appropriate reagent (e.g., saturated aqueous NaHCO3 solution).[2]
-
Perform extraction and washing steps as required by the specific protocol.
-
If the product is to be isolated by crystallization, concentrate the organic solution under reduced pressure.
-
The resulting residue can be crystallized from a suitable solvent (e.g., methanol) to yield the purified product.[2]
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent to remove any residual chemical.
-
Thoroughly wash all glassware with a suitable detergent and rinse with deionized water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage
-
Solid Waste:
-
Unused or contaminated this compound, as well as any contaminated solid materials (e.g., filter paper, weigh boats), should be placed in a clearly labeled, sealed container designated for "Solid Organic Waste."
-
-
Liquid Waste:
-
Solutions containing this compound and other organic solvents should be collected in a separate, sealed, and clearly labeled container for "Non-halogenated Organic Waste."
-
-
Empty Containers:
-
The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the label should be defaced, and the container can be discarded as regular laboratory glass waste.
-
Final Disposal
All chemical waste must be disposed of through a licensed hazardous waste disposal contractor. Do not pour any chemical waste down the drain. Follow your institution's specific procedures for hazardous waste pickup and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

